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Core Science & Biosynthesis
Protocols & Analytical Methods
4-Iodo-2-methoxy-1-nitrobenzene: A Versatile Intermediate for Advanced Synthesis
4-Iodo-2-methoxy-1-nitrobenzene: A Versatile Intermediate for Advanced Synthesis
Introduction
4-Iodo-2-methoxy-1-nitrobenzene is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring an iodine atom, a methoxy group, and a nitro group on the benzene ring, provides a rich platform for a diverse array of chemical transformations. The presence of a reactive carbon-iodine bond, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group allows for regioselective and chemoselective reactions, making it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and detailed protocols involving 4-iodo-2-methoxy-1-nitrobenzene. We will delve into its use in key cross-coupling reactions, nucleophilic aromatic substitutions, and as a precursor for further functionalization, offering field-proven insights and robust experimental procedures.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-iodo-2-methoxy-1-nitrobenzene is crucial for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 860585-81-5 | [1][2] |
| Molecular Formula | C7H6INO3 | [1] |
| Molecular Weight | 279.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI Key | HIXMWPAZDDJWNC-UHFFFAOYSA-N | [1] |
Note: The isomeric compound 4-Iodo-1-methoxy-2-nitrobenzene (CAS 52692-09-8) has a melting point of 96-98°C and a boiling point of 330.8°C at 760 mmHg.[3] Another isomer, 2-Iodo-1-methoxy-4-nitrobenzene (CAS 5399-03-1), has a melting point of 96-98°C.[4]
Core Synthetic Applications
The strategic placement of functional groups on the aromatic ring of 4-iodo-2-methoxy-1-nitrobenzene dictates its reactivity and makes it a versatile substrate for several classes of organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to other carbon-halogen bonds.[5] This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. 4-Iodo-2-methoxy-1-nitrobenzene readily participates in these reactions to form biaryl structures, which are common motifs in pharmaceutical agents. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]
Protocol: Suzuki-Miyaura Coupling of 4-Iodo-2-methoxy-1-nitrobenzene with Phenylboronic Acid
Objective: To synthesize 2-methoxy-4-phenyl-1-nitrobenzene.
Materials:
-
4-Iodo-2-methoxy-1-nitrobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture), degassed
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add 4-iodo-2-methoxy-1-nitrobenzene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[6][7] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. The reaction is typically co-catalyzed by palladium and copper complexes.[6]
Protocol: Sonogashira Coupling of 4-Iodo-2-methoxy-1-nitrobenzene with Phenylacetylene
Objective: To synthesize 2-methoxy-1-nitro-4-(phenylethynyl)benzene.
Materials:
-
4-Iodo-2-methoxy-1-nitrobenzene (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk tube
Procedure:
-
In an oven-dried Schlenk tube, combine 4-iodo-2-methoxy-1-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the tube, then evacuate and backfill with an inert gas.
-
Add the degassed solvent (THF or DMF) and the amine base.
-
Add phenylacetylene via syringe.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the formation of C-C bonds and can be applied to 4-iodo-2-methoxy-1-nitrobenzene to introduce alkenyl substituents.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction allows for the synthesis of arylamines from aryl halides and a wide range of primary and secondary amines. It is a cornerstone of modern medicinal chemistry for the synthesis of nitrogen-containing bioactive molecules.[8][10]
Protocol: Buchwald-Hartwig Amination of 4-Iodo-2-methoxy-1-nitrobenzene with Morpholine
Objective: To synthesize 4-(2-methoxy-4-nitrophenyl)morpholine.
Materials:
-
4-Iodo-2-methoxy-1-nitrobenzene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add 4-iodo-2-methoxy-1-nitrobenzene, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of the strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr).[11][12] While the primary site for palladium-catalyzed reactions is the carbon-iodine bond, under SₙAr conditions, nucleophilic attack can occur at positions ortho and para to the nitro group. The methoxy group at the 2-position and the iodo group at the 4-position can both potentially act as leaving groups, with the relative reactivity depending on the specific nucleophile and reaction conditions. Generally, halogens are better leaving groups than methoxy groups in SₙAr reactions.
The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[11][12]
Protocol: Nucleophilic Aromatic Substitution with a Thiol Nucleophile
Objective: To synthesize 2-methoxy-1-nitro-4-(phenylthio)benzene.
Materials:
-
4-Iodo-2-methoxy-1-nitrobenzene (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
Procedure:
-
To a solution of thiophenol in DMF, add potassium carbonate and stir for 15 minutes at room temperature to generate the thiolate in situ.
-
Add a solution of 4-iodo-2-methoxy-1-nitrobenzene in DMF to the thiolate mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction and quench by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reduction of the Nitro Group
The nitro group in 4-iodo-2-methoxy-1-nitrobenzene can be selectively reduced to an amino group, providing a key intermediate, 4-iodo-2-methoxyaniline. This transformation opens up a new set of synthetic possibilities, as the resulting aniline can undergo a variety of reactions, including diazotization followed by Sandmeyer-type reactions, or serve as a nucleophile in coupling reactions.
A common challenge is the potential for dehalogenation under certain reducing conditions. Therefore, chemoselective reduction methods are preferred.
Protocol: Chemoselective Reduction of the Nitro Group using Iron in Acetic Acid
Objective: To synthesize 4-iodo-2-methoxyaniline.
Materials:
-
4-Iodo-2-methoxy-1-nitrobenzene (1.0 equiv)
-
Iron powder (Fe) (5.0 equiv)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, suspend 4-iodo-2-methoxy-1-nitrobenzene in a mixture of ethanol, water, and glacial acetic acid.
-
Add iron powder to the stirred suspension.
-
Heat the mixture to reflux. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude aniline.
-
Purify by column chromatography or recrystallization if necessary.
Safety and Handling
4-Iodo-2-methoxy-1-nitrobenzene is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Wear personal protective equipment, including safety goggles, gloves, and a lab coat.[13] Avoid inhalation of dust and contact with skin and eyes.[14] In case of contact, rinse immediately with plenty of water.[14] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[4][14]
Conclusion
4-Iodo-2-methoxy-1-nitrobenzene is a demonstrably valuable and versatile synthetic intermediate. Its utility stems from the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled construction of complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers to leverage the synthetic potential of this compound in their drug discovery and materials science endeavors. Careful optimization of reaction conditions, guided by the principles outlined in this document, will enable the efficient and selective synthesis of a wide range of novel compounds.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.
- Fluorochem. (n.d.). 4-Iodo-1-methoxy-2-nitrobenzene (CAS 52692-09-8).
- BenchChem. (2025). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene.
- Acros Organics. (2025). 1-Iodo-2-nitrobenzene Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Iodo-1-methoxy-2-nitrobenzene (CAS 52692-09-8).
- BenchChem. (2025). Application Notes and Protocols for the Selective Reduction of 4-Chloro-2-iodo-1-nitrobenzene.
- Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution.
- Chemsrc. (2025, August 25). 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- Frank, E., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoroethanethiol.
- Wardell, J. L., et al. (2012). 1-Iodo-4-methoxy-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online.
- ECHEMI. (n.d.). 2-Iodo-1-methoxy-4-nitrobenzene SDS, 5399-03-1 Safety Data Sheets.
- Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl. Organic Syntheses, 75, 61.
- Chen, Y.-C., et al. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules.
- Collini, M. D., & Gatti, P. A. (2005, October 14). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry.
- Bakos, J., et al. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
- CymitQuimica. (n.d.). 4-Iodo-2-Methoxy-1-Nitrobenzene.
- Mąkosza, M., & Wojciechowski, K. (2018, November 14). Nucleophilic substitution in nitroarenes: a general corrected mechanism.
- Thermo Fisher Scientific. (2026, January 2). 4-Iodoanisole Safety Data Sheet.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Jaworski, M., & Mąkosza, M. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
- Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution.
- Usami, Y., Ichikawa, H., & Harusawa, S. (2011, March 2). Heck-Mizoroki Reaction of 4-Iodo-1H-Pyrazoles. HETEROCYCLES.
- Sigma-Aldrich. (n.d.). Ponceau SX analytical standard.
- ChemicalBook. (2026, January 13). 2-Iodo-4-methoxy-1-nitrobenzene | 214279-40-0.
- Scribd. (n.d.). Preparation of 4-Iodonitrobenzene.
- Fisher Scientific. (n.d.). CAS RN 2435-53-2.
- Sigma-Aldrich. (n.d.). 1-Iodo-4-methoxy-2-nitrobenzene | 58755-70-7.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Google Patents. (n.d.). CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI.
- BLD Pharm. (n.d.). 860585-81-5|4-Iodo-2-methoxy-1-nitrobenzene.
- Sigma-Aldrich. (n.d.). 4-Iodo-1-methoxy-2-nitrobenzene | 52692-09-8.
- BLD Pharm. (n.d.). 52692-09-8|4-Iodo-1-methoxy-2-nitrobenzene.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Compton, R. G., & Nei, L. (2025, August 7). The Reduction of m-Iodo-Nitrobenzene: A Comparative Study Using Microdisk and Channel Electrodes.
- Fisher Scientific. (n.d.). CAS RN 9005-53-2.
- PubChem. (n.d.). Molybdenum, bis(2-ethylhexyl)carbamodithioate bis(2-ethylhexyl)carbamothioate oxo thioxo complexes.
- Licence, P., et al. (2013, December 17). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
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- 14. fishersci.com [fishersci.com]
Nucleophilic substitution reactions of 4-Iodo-2-methoxy-1-nitrobenzene.
Nucleophilic substitution reactions of 4-Iodo-2-methoxy-1-nitrobenzene.
Application Note: Nucleophilic Substitution and Cross-Coupling Strategies for 4-Iodo-2-methoxy-1-nitrobenzene
Executive Summary & Mechanistic Rationale
4-Iodo-2-methoxy-1-nitrobenzene (CAS: 860585-81-5) is a highly functionalized aromatic building block widely utilized in drug discovery and materials science. The presence of a strongly electron-withdrawing nitro group at the C1 position significantly lowers the electron density of the aromatic ring, thereby facilitating nucleophilic aromatic substitution (SNAr) at the ortho (C2) and para (C4) positions[1].
However, a critical mechanistic dichotomy exists when designing substitution protocols for this substrate:
-
The SNAr "Iodine Paradox": In classical uncatalyzed SNAr, the rate-determining step is the formation of the negatively charged Meisenheimer complex. Because fluorine is highly electronegative, it strongly stabilizes this intermediate, making aryl fluorides excellent SNAr substrates. Conversely, iodine is highly polarizable but poorly electronegative, making it the slowest leaving group in classical SNAr (reactivity order: F >> Cl > Br > I)[2]. Displacing the C4-iodine via classical SNAr requires exceedingly strong, "soft" nucleophiles (e.g., thiolates) or harsh thermal conditions.
-
Transition-Metal Catalysis: To circumvent the high activation energy of the Meisenheimer complex, modern protocols employ Palladium- or Copper-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination). In these pathways, the oxidative addition step dictates reactivity. Here, the weak C–I bond makes iodine the premier leaving group, allowing for rapid, mild, and highly chemoselective substitution at C4 without displacing the C2-methoxy group[3].
Comparative Reactivity Data
To guide experimental design, the following table summarizes the quantitative and qualitative reactivity profiles of the leaving groups on 4-Iodo-2-methoxy-1-nitrobenzene under different nucleophilic conditions.
| Reaction Type | Target Position | Leaving Group | Relative Activation Energy | Optimal Nucleophiles | Typical Yields |
| Classical SNAr | C4 (para) | Iodide (-I) | High (Meisenheimer formation) | Thiolates, Azides | 40 - 60% |
| Classical SNAr | C2 (ortho) | Methoxide (-OMe) | Very High | Hard alkoxides (rare) | < 20% |
| Pd-Catalyzed | C4 (para) | Iodide (-I) | Low (Oxidative Addition) | Amines, Hydrazones | 85 - 95% |
Reaction Pathway Logic
Divergent pathways for nucleophilic substitution on 4-Iodo-2-methoxy-1-nitrobenzene.
Validated Experimental Protocols
Protocol A: Classical SNAr with Sodium Methanethiolate
Causality: Thiolates are highly polarizable ("soft") nucleophiles that can successfully attack the C4 position despite the poor electronegativity of iodine, driving the reaction forward via the precipitation of sodium iodide.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve 4-Iodo-2-methoxy-1-nitrobenzene (1.0 mmol, 279 mg) in anhydrous DMF (10 mL).
-
Nucleophile Addition: Cool the solution to 0 °C. Slowly add sodium methanethiolate (1.2 mmol, 84 mg) in portions. Self-Validation Check: The solution will transition from pale yellow to deep orange/red, indicating the formation of the transient Meisenheimer complex.
-
Heating: Remove the ice bath and heat the reaction to 80 °C for 4 hours.
-
Monitoring: Sample 10 µL of the reaction mixture, quench in H2O/MeCN, and analyze via LC-MS. Self-Validation Check: Monitor the disappearance of the starting material peak (m/z 279) and the appearance of the product mass (m/z 199 for the thioether).
-
Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash with LiCl aqueous solution (5% w/w, 3 x 20 mL) to remove DMF. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Causality: For amine nucleophiles, classical SNAr on aryl iodides is notoriously low-yielding. Palladium catalysis shifts the mechanism from a Meisenheimer intermediate to an oxidative addition/reductive elimination pathway, exploiting the weak C–I bond to achieve coupling[4].
Step-by-Step Methodology:
-
Catalyst & Ligand Assembly: In a glovebox, charge a vial with Pd2(dba)3 (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates the rate-determining reductive elimination step.
-
Substrate & Base Addition: Add 4-Iodo-2-methoxy-1-nitrobenzene (1.0 mmol, 279 mg), the desired secondary amine (1.2 mmol), and Cs2CO3 (1.5 mmol). Causality: Cs2CO3 is chosen over stronger bases (like NaOtBu) to prevent side reactions or degradation of the sensitive nitro group.
-
Solvent & Reaction: Add degassed anhydrous toluene (5 mL). Seal the vial, remove from the glovebox, and stir at 90 °C for 6 hours.
-
Monitoring: Perform TLC (Hexanes:EtOAc 3:1). Self-Validation Check: The starting iodide (Rf ~0.6) should be completely consumed, replaced by a highly fluorescent product spot (Rf ~0.4) under 254 nm UV light.
-
Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc, concentrate, and purify via flash column chromatography.
Catalytic Cycle & Mechanistic Visualization
Palladium-catalyzed amination cycle exploiting the high reactivity of the C4-iodine bond.
References
-
Microwave-Induced Nucleophilic[18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives Source: PMC (National Institutes of Health) URL:[Link]
-
Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4 Source: Organic Letters (ACS Publications) URL:[Link]
-
Nitro group-containing compounds Source: Georganics URL:[Link]
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- 3. datapdf.com [datapdf.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Iodo-2-methoxy-1-nitrobenzene
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Iodo-2-methoxy-1-nitrobenzene
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the robust formation of carbon-carbon bonds with high functional group tolerance[1]. When utilizing highly functionalized building blocks such as 4-Iodo-2-methoxy-1-nitrobenzene , achieving precise chemoselectivity is paramount for downstream drug development and materials science. This application note provides a comprehensive, self-validating protocol for the chemoselective arylation of the carbon-iodine (C-I) bond, leaving the reactive nitro and methoxy groups fully intact for subsequent derivatization.
Mechanistic Insights & Chemoselectivity
Understanding the causality behind the reactivity of 4-Iodo-2-methoxy-1-nitrobenzene is critical for reaction optimization. The substrate presents two potential sites for palladium insertion: the C-I bond and the C-NO₂ bond.
Recent literature has demonstrated that the nitro group can act as an electrophile in Pd-catalyzed cross-couplings, but this requires specialized ligands (e.g., BrettPhos) and high thermal energy (≥130 °C) to cleave the tough Ar–NO₂ bond[2],[3]. Conversely, the C-I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol), facilitating rapid oxidative addition under mild conditions[1].
Electronic Acceleration: The nitro group at the C1 position exerts a strong electron-withdrawing effect via resonance, significantly depleting electron density at the para position (C4). Because oxidative addition involves the nucleophilic attack of the electron-rich Pd(0) species on the carbon-halogen bond, this electron deficiency drastically lowers the activation energy barrier for C-I insertion. The methoxy group at C2 is meta to the iodine atom; thus, its resonance-donating effects do not deactivate the C4 position, leaving the C-I bond exceptionally primed for cross-coupling.
Catalytic cycle of the chemoselective Suzuki-Miyaura coupling at the C-I bond.
Experimental Design & Reaction Optimization
To establish a high-yielding protocol, various catalytic systems and conditions were evaluated. The goal was to maximize C-I conversion while completely suppressing C-NO₂ cleavage and boronic acid homocoupling.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol %) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 92% | Optimal. Clean C-I insertion; NO₂ intact. |
| 2 | Pd(dppf)Cl₂ (5%) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 80 | 88% | Good yield, trace boronic acid homocoupling. |
| 3 | Pd(OAc)₂ (5%) | Cs₂CO₃ (2.0) | THF/H₂O (4:1) | 65 | 75% | Incomplete conversion due to lower temperature. |
| 4 | Pd(acac)₂/BrettPhos | K₃PO₄ (2.0) | Dioxane | 130 | <30% | Poor chemoselectivity; C-NO₂ cleavage competes[3]. |
Causality of Solvent Choice: The biphasic Dioxane/Water (4:1) system ensures the lipophilic organic substrates (halide and boronic acid) are fully solubilized in the organic phase, while the inorganic base (K₂CO₃) dissolves in the aqueous phase. Transmetalation occurs efficiently at the solvent interface, driven by the base coordinating to the boronic acid to form a highly reactive, electron-rich boronate complex.
Detailed Step-by-Step Protocol
Reagent Preparation & Stoichiometry
-
Electrophile: 4-Iodo-2-methoxy-1-nitrobenzene (1.0 equiv, 1.0 mmol, 279 mg)
-
Nucleophile: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%, 58 mg)
-
Base: Potassium carbonate [K₂CO₃] (2.0 equiv, 2.0 mmol, 276 mg)
-
Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)
Reaction Setup (Air-Free Techniques)
-
Degassing Solvents: Sparge the 1,4-Dioxane and DI Water separately with Argon for 30 minutes prior to use.
-
Causality: Dissolved oxygen irreversibly oxidizes the active Pd(0) to inactive Pd(II), stalling the catalytic cycle and promoting undesired Glaser-type homocoupling of the boronic acid.
-
-
Solid Addition: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-Iodo-2-methoxy-1-nitrobenzene, phenylboronic acid, and K₂CO₃.
-
Purging: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times (3x).
-
Catalyst Addition: Under a positive flow of Argon, quickly remove the septum, add the Pd(PPh₃)₄ catalyst, and reseal. Repeat the evacuate/backfill cycle one more time.
Execution & Self-Validating Monitoring
-
Solvent Addition: Inject the degassed 1,4-Dioxane (4 mL) and Water (1 mL) through the septum via a gas-tight syringe.
-
Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure maximum mixing of the biphasic system.
-
TLC Monitoring: After 2 hours, sample the organic layer. Run a TLC plate using Hexanes/Ethyl Acetate (4:1).
-
Self-Validation: The starting material is strongly UV-active (254 nm) and appears as a pale yellow spot. Consumption of this spot and the appearance of a new, slightly less polar spot confirms successful cross-coupling.
-
Workup & Purification
-
Quenching: Remove the flask from the heat and allow it to cool to room temperature.
-
Causality: Cooling quenches the reaction kinetics and prevents thermal degradation of the product during atmospheric exposure.
-
-
Extraction: Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to afford the pure 4-aryl-2-methoxy-1-nitrobenzene derivative.
References[1] Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling - Benchchem. Available here[2] Cross-Coupling Reactions of Nitroarenes - Accounts of Chemical Research (acs.org). Available here[3] The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. Available here
Sources
Application Note: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling of 4-Iodo-2-methoxy-1-nitrobenzene
Application Note: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling of 4-Iodo-2-methoxy-1-nitrobenzene
Here is an in-depth technical guide and application note for the palladium-catalyzed Heck cross-coupling of 4-iodo-2-methoxy-1-nitrobenzene, designed for drug development professionals and synthetic chemists.
Executive Summary
The Mizoroki-Heck reaction remains a cornerstone in modern drug discovery for the construction of C(sp²)–C(sp²) bonds. This application note details the mechanistic rationale, optimization, and step-by-step execution for the cross-coupling of 4-Iodo-2-methoxy-1-nitrobenzene (CAS: 860585-81-5, also known as 5-iodo-2-nitroanisole) with terminal alkenes. By leveraging the unique electronic activation provided by the para-nitro group, this protocol achieves high-yielding, regioselective trans-cinnamate derivatives under mild, ligand-free palladium catalysis.
Mechanistic Rationale & Substrate Profiling
Successful execution of transition-metal catalysis requires a deep understanding of substrate electronics. 4-Iodo-2-methoxy-1-nitrobenzene is a highly activated electrophile for palladium catalysis due to two primary factors:
-
Electronic Activation: The nitro group at position 1 is situated para to the iodide leaving group at position 4. This strongly electron-withdrawing moiety significantly lowers the activation energy required for the oxidative addition of the C–I bond to the Pd(0) center by stabilizing the developing negative charge in the transition state[1].
-
Halide Superiority: Aryl iodides inherently exhibit superior reactivity in Heck couplings compared to aryl bromides or chlorides. The weaker C–I bond allows the reaction to proceed efficiently without the need for complex, sterically demanding phosphine ligands[2].
The methoxy group at position 2 exerts an inductive electron-withdrawing effect while providing minor steric shielding, which helps enforce high trans-selectivity during the migratory insertion and subsequent β-hydride elimination steps[3].
Mechanistic pathway of the Heck cycle for 4-Iodo-2-methoxy-1-nitrobenzene.
Experimental Design & Optimization
To establish a robust protocol, reaction parameters were systematically evaluated. The goal was to maximize turnover frequency (TOF) while minimizing catalyst degradation (formation of inactive Pd black).
Table 1: Optimization of Reaction Conditions (1.0 mmol scale)
| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Observations |
| 1 | Pd(OAc)₂ | Et₃N | DMF | 80 | 4 | 92 | Optimal. Polar aprotic solvent stabilizes Pd intermediates; rapid cycle. |
| 2 | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 12 | 65 | Poor inorganic base solubility limits the regeneration of Pd(0). |
| 3 | Pd(PPh₃)₄ | Et₃N | DMF | 80 | 6 | 85 | Added phosphine ligands are unnecessary and competitively inhibit alkene coordination. |
| 4 | Pd(OAc)₂ | Et₃N | DMF | 25 | 24 | 20 | Insufficient thermal energy to drive the turnover-limiting migratory insertion step. |
Note: Yields determined by LC-MS analysis using an internal standard.
Detailed Experimental Protocol
The following protocol describes the coupling of 4-iodo-2-methoxy-1-nitrobenzene with methyl acrylate to yield methyl (E)-3-(3-methoxy-4-nitrophenyl)acrylate.
Materials Required:
-
Aryl Halide: 4-Iodo-2-methoxy-1-nitrobenzene (279 mg, 1.0 mmol)
-
Alkene: Methyl acrylate (135 µL, 1.5 mmol)
-
Catalyst: Palladium(II) acetate, Pd(OAc)₂ (11.2 mg, 0.05 mmol)
-
Base: Triethylamine, Et₃N (278 µL, 2.0 mmol)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)
Step-by-Step Methodology:
-
Reagent Preparation & Degassing: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodo-2-methoxy-1-nitrobenzene and Pd(OAc)₂. Seal the flask with a rubber septum. Evacuate and backfill the flask with dry Argon three times.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, leading to catalyst death (visible as Pd black precipitation).
-
-
Solvent & Liquid Addition: Inject anhydrous DMF, followed by Et₃N and methyl acrylate via syringe.
-
Causality: Et₃N serves a dual purpose: it reduces the Pd(II) precatalyst to the active Pd(0) species and acts as the terminal proton acceptor during the reductive elimination step.
-
-
Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 4 hours.
-
Quenching & Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with a 5% aqueous LiCl solution (3 × 10 mL), followed by brine (10 mL).
-
Causality: DMF is highly miscible with organic solvents. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a clean organic layer.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 30% EtOAc in Hexanes).
Experimental workflow for the Heck cross-coupling protocol.
Troubleshooting & Self-Validating Systems
To ensure the integrity of the protocol, rely on the following self-validating checkpoints:
-
Visual Catalyst Monitoring: The reaction mixture should transition from a pale yellow/orange to a deep, homogeneous red-brown. If the solution turns completely black with a mirror-like precipitate on the flask walls within the first 30 minutes, the Pd catalyst has crashed out. Action: Ensure strict anaerobic conditions and verify the purity of the methyl acrylate (which can polymerize if stabilizers are depleted).
-
TLC Validation: Monitor the disappearance of the starting aryl iodide (Rf ≈ 0.6 in 20% EtOAc/Hexanes). The product will appear as a new, highly UV-active spot (Rf ≈ 0.4) due to the extended conjugation of the newly formed cinnamate system.
-
NMR Stereochemical Confirmation: To validate the trans-selectivity of the β-hydride elimination, analyze the ¹H-NMR spectrum of the purified product. Look for the vinylic protons; they must exhibit a large coupling constant (J ≈ 15.5–16.0 Hz), which is the definitive hallmark of an (E)-alkene geometry.
References
-
4-Iodo-2-methoxy-1-nitrobenzene Product Specification, Sigma-Aldrich.
-
Heck Reaction—State of the Art, MDPI. 1
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes, National Institutes of Health (NIH).3
-
The Heck reaction: Mechanistic insights and novel ligands, ResearchGate. 2
Sources
Application Notes and Protocols for the Utilization of 4-Iodo-2-methoxy-1-nitrobenzene in Pharmaceutical Synthesis
Application Notes and Protocols for the Utilization of 4-Iodo-2-methoxy-1-nitrobenzene in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 4-Iodo-2-methoxy-1-nitrobenzene
In the landscape of modern pharmaceutical development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Iodo-2-methoxy-1-nitrobenzene has emerged as a highly versatile and valuable scaffold for medicinal chemists and process development scientists. Its unique substitution pattern, featuring an electron-withdrawing nitro group, a methoxy moiety, and a reactive iodo substituent, offers a powerful handle for a variety of synthetic transformations. This combination of functional groups allows for precise and selective modifications, making it an ideal starting material or intermediate in the synthesis of a diverse range of bioactive molecules.
The presence of the iodo group is particularly significant, as the carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions. This high reactivity enables selective functionalization in the presence of other, less reactive halogens, a key strategy in multi-step syntheses.[1] The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a precursor to a synthetically crucial amino group upon reduction. The methoxy group, on the other hand, can modulate the electronic properties of the molecule and may play a role in binding interactions with biological targets.
This guide provides an in-depth exploration of the applications of 4-Iodo-2-methoxy-1-nitrobenzene in pharmaceutical synthesis, with a focus on two of the most powerful and widely used transformations in modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and present data to guide researchers in the successful application of this versatile building block.
Key Synthetic Applications
The strategic positioning of the iodo, methoxy, and nitro groups on the benzene ring makes 4-Iodo-2-methoxy-1-nitrobenzene a prime substrate for a variety of cross-coupling reactions. The high reactivity of the C-I bond allows for its selective transformation, leaving other parts of the molecule intact for subsequent modifications.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1] In the context of 4-Iodo-2-methoxy-1-nitrobenzene, this reaction provides a direct route to biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 4-Iodo-2-methoxy-1-nitrobenzene. This step is favored for the C-I bond due to its lower bond dissociation energy compared to C-Br or C-Cl bonds.[1] The electron-withdrawing nitro group can further facilitate this step.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester) transfers its organic moiety to the palladium center. This step is typically promoted by a base, which activates the boronic acid.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-2-methoxy-1-nitrobenzene with Phenylboronic Acid
This protocol is a representative example and may require optimization for different boronic acids.
Materials:
-
4-Iodo-2-methoxy-1-nitrobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (4 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-Iodo-2-methoxy-1-nitrobenzene, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.[3]
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at 80-90 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 | Dioxane/H2O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (3) | - | K3PO4 | Toluene/H2O | 100 | 10 | 80-90 |
| 3 | 3-Pyridylboronic acid | PdCl2(dppf) (3) | - | Cs2CO3 | DMF/H2O | 85 | 16 | 75-85 |
Yields are based on published procedures for similar substrates and are expected to be in this range for 4-Iodo-2-methoxy-1-nitrobenzene.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[4] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides.
Mechanistic Rationale:
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction.[4]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl iodide.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium complex are reductively eliminated to form the desired aryl amine product and regenerate the Pd(0) catalyst.[4]
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-2-methoxy-1-nitrobenzene with Morpholine
This protocol is adapted from general procedures for the amination of aryl iodides and serves as a starting point for optimization.[5][6]
Materials:
-
4-Iodo-2-methoxy-1-nitrobenzene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd2(dba)3, XPhos, and NaOtBu to a dry Schlenk tube.
-
Addition of Reagents: Add 4-Iodo-2-methoxy-1-nitrobenzene, followed by toluene and finally morpholine.
-
Inert Atmosphere: Seal the tube and purge with inert gas.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Data Presentation: Expected Outcomes for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd2(dba)3 (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12-18 | 80-95 |
| 2 | Aniline | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Dioxane | 110 | 16-24 | 75-90 |
| 3 | Benzylamine | Pd2(dba)3 (2) | RuPhos (4) | Cs2CO3 | Toluene | 90 | 10-16 | 80-92 |
Yields are estimated based on similar transformations reported in the literature.
Application in Pharmaceutical Synthesis: The Case of Nintedanib
While not directly synthesized from 4-Iodo-2-methoxy-1-nitrobenzene, the core of the drug Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis, is often constructed using a closely related 4-chloro-3-nitrobenzoic acid derivative. The synthetic strategies employed in the preparation of Nintedanib highlight the importance of substituted nitroaromatics as key intermediates in the synthesis of complex pharmaceutical agents.[6][7] The principles and protocols described in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions are directly applicable to the synthesis of analogues and derivatives of such important drugs.
Safety and Handling
4-Iodo-2-methoxy-1-nitrobenzene is a chemical that should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.
-
Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or fumes.
-
Storage: Keep the container tightly closed and store in a cool, dry, and dark place.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
4-Iodo-2-methoxy-1-nitrobenzene is a powerful and versatile building block in pharmaceutical synthesis. Its unique combination of functional groups allows for selective and high-yielding transformations, particularly in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions, as detailed in these application notes, provide reliable and efficient methods for the construction of complex molecular architectures from this valuable starting material. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can effectively leverage the synthetic potential of 4-Iodo-2-methoxy-1-nitrobenzene to accelerate the discovery and development of new pharmaceutical agents.
References
-
ResearchGate. (n.d.). Previous and current methods for the synthesis of Nintedanib (1). Retrieved from [Link]
-
ACS Publications. (2021, November 13). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Retrieved from [Link]
-
PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient and Greener Two‐Step Synthesis of Nintedanib: A Scalable Process Development. Retrieved from [Link]
- Google Patents. (n.d.). CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib.
-
SpringerLink. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Reduction of 4-Iodo-2-methoxy-1-nitrobenzene to 4-Iodo-2-methoxyaniline
Application Note: Chemoselective Reduction of 4-Iodo-2-methoxy-1-nitrobenzene to 4-Iodo-2-methoxyaniline
Introduction & Mechanistic Rationale
The reduction of nitroarenes to their corresponding anilines is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, when processing polyfunctional substrates such as 4-iodo-2-methoxy-1-nitrobenzene , achieving strict chemoselectivity becomes the primary synthetic hurdle.
The carbon-iodine (C–I) bond is the weakest among all carbon-halogen bonds and is highly susceptible to hydrodehalogenation[1]. Under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C or Pt/C), the oxidative addition of the palladium catalyst into the labile C–I bond outpaces the reduction of the nitro group, leading to the undesired loss of the iodine substituent. Because the iodo group serves as a critical synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), preserving its integrity is paramount[1][2].
To circumvent hydrodehalogenation, this protocol leverages mild, single-electron transfer (SET) reduction methodologies. Specifically, we detail two highly reliable, field-proven strategies: the Modified Béchamp Reduction (Fe/NH₄Cl) [2][3] and the Stannous Chloride (SnCl₂) Reduction [4][5]. Both methods provide a self-validating system where the mild proton source and specific redox potentials ensure the nitro group is fully reduced while the C–I bond remains untouched.
Comparative Analysis of Reduction Strategies
To aid in route selection, the following table summarizes the quantitative and qualitative parameters of common reduction strategies when applied to iodinated nitroarenes.
| Reduction Method | Reagents & Conditions | Chemoselectivity (C–I Bond) | Typical Yield | Workup & Operational Challenges |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH, 25°C | Poor (High dehalogenation risk) | < 40% (Complex mixture) | Clean filtration, but product is chemically compromised. |
| Modified Béchamp | Fe powder, NH₄Cl, EtOH/H₂O, 80°C | Excellent | 85 – 95% | Requires hot Celite® filtration to remove dense iron oxide sludge. |
| Tin(II) Chloride | SnCl₂·2H₂O, EtOH, 70°C | Excellent | 80 – 90% | Tin emulsions require basic workup (NaOH) to solubilize stannate salts. |
| Zinc Reduction | Zn dust, NH₄Cl, MeOH/H₂O, 25°C | Good to Excellent | 75 – 85% | Zinc salts can complicate extraction; slightly lower conversion rates. |
Mechanistic Pathway
Both the Iron and Tin-mediated reductions operate via a step-wise electron and proton transfer mechanism. The highly electron-deficient nitro group accepts electrons from the metal (Fe⁰ to Fe²⁺/Fe³⁺, or Sn²⁺ to Sn⁴⁺), progressing through a nitrosoarene and an arylhydroxylamine intermediate before finally yielding the primary aniline[6].
Figure 1: Step-wise electron transfer mechanism for the reduction of nitroarenes.
Experimental Protocol 1: Iron-Mediated Reduction (Modified Béchamp)
Causality & Expert Insight: Traditional Béchamp reductions use concentrated HCl, which can sometimes trigger side reactions or partial dehalogenation. By substituting HCl with Ammonium Chloride (NH₄Cl), we create a mildly acidic buffer system (pH ~5-6). Ethanol is used as a co-solvent to dissolve the organic substrate, while water dissolves the NH₄Cl and facilitates the proton-coupled electron transfer[2][6].
Materials Required:
-
4-Iodo-2-methoxy-1-nitrobenzene (1.0 equiv)
-
Iron powder (<100 mesh, 4.0 - 5.0 equiv)
-
Ammonium chloride (NH₄Cl, 4.0 equiv)
-
Ethanol (EtOH) and Deionized Water (H₂O) (4:1 v/v ratio)
-
Ethyl Acetate (EtOAc) and Celite® 545
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-iodo-2-methoxy-1-nitrobenzene (10 mmol) in 40 mL of Ethanol and 10 mL of Deionized Water[2].
-
Reagent Addition: Add Iron powder (40 mmol) and Ammonium chloride (40 mmol) to the stirred suspension.
-
Heating: Heat the mixture to a gentle reflux (approx. 80 °C). The reaction will turn dark brown/black as iron oxides (Fe₂O₃/Fe₃O₄) are generated.
-
Monitoring: Stir vigorously for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1) until the starting material is completely consumed.
-
Filtration (Critical Step): While the mixture is still hot, filter it through a tightly packed pad of Celite® in a Büchner funnel. Do not use standard filter paper alone, as the gelatinous iron sludge will instantly blind the pores. Wash the filter cake thoroughly with hot EtOAc (3 × 20 mL) to extract any product adsorbed onto the iron oxides[2].
-
Workup: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Transfer the aqueous residue to a separatory funnel, extract with EtOAc (2 × 30 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the solvent in vacuo to afford crude 4-iodo-2-methoxyaniline as a pale brown solid.
Figure 2: Experimental workflow for the Iron-mediated reduction of the nitroarene.
Experimental Protocol 2: Stannous Chloride (SnCl₂) Reduction
Causality & Expert Insight: Stannous chloride dihydrate (SnCl₂·2H₂O) is an exceptionally mild reducing agent that operates seamlessly in the presence of halogens[4][5]. The primary challenge with SnCl₂ is the workup: the resulting Sn(IV) salts form intractable emulsions during liquid-liquid extraction. To solve this, the reaction must be basified to pH > 8 using NaOH, which converts the insoluble tin hydroxides into highly water-soluble sodium hexahydroxostannate (Na₂[Sn(OH)₆]), allowing for a clean phase separation.
Materials Required:
-
4-Iodo-2-methoxy-1-nitrobenzene (1.0 equiv)
-
Stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
1N Sodium Hydroxide (NaOH) aqueous solution
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the nitroarene (10 mmol) in 30 mL of Ethanol in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O (50 mmol) in one portion.
-
Reaction Execution: Stir the mixture at 70 °C for 2–3 hours. The solution typically transitions from yellow to a pale, clear solution as the nitro group is reduced[5].
-
Quenching & Basification (Critical Step): Cool the reaction to 0 °C using an ice bath. Slowly add 1N NaOH dropwise until the pH reaches 8–9. Initially, a thick white precipitate of tin hydroxide will form; continue adding NaOH and stirring vigorously until the precipitate dissolves into a mostly clear aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 30 mL).
-
Washing & Drying: Wash the combined organic layers with water, then brine. Dry over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent under reduced pressure to yield the target 4-iodo-2-methoxyaniline.
References
-
PubMed (NIH). Highly selective reduction of nitroarenes by iron(0) nanoparticles in water. URL: [Link]
-
ResearchGate. Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. URL: [Link]
-
CCSE (International Journal of Chemistry). A Novel and Different Approach for the Synthesis of Quinoline Derivatives Starting Directly from Nitroarenes. URL: [Link]
Sources
- 1. 1-Iodo-2,5-dimethyl-4-nitrobenzene | 6311-51-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly selective reduction of nitroarenes by iron(0) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccsenet.org [ccsenet.org]
- 6. researchgate.net [researchgate.net]
Application Note: Preparative Column Chromatography Purification of 4-Iodo-2-methoxy-1-nitrobenzene
Application Note: Preparative Column Chromatography Purification of 4-Iodo-2-methoxy-1-nitrobenzene
Mechanistic Rationale & Chromatographic Behavior
4-Iodo-2-methoxy-1-nitrobenzene (commonly referred to as 4-iodo-2-nitroanisole) is a highly functionalized aromatic building block widely utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) . Synthesizing this compound—typically via the electrophilic aromatic iodination of 2-nitroanisole, where the strongly activating methoxy group directs the iodine electrophile to the para position—often yields a crude mixture containing unreacted starting materials, regioisomers, and poly-iodinated byproducts.
The separation of 4-iodo-2-methoxy-1-nitrobenzene via normal-phase silica gel chromatography is governed by the distinct electronic and steric properties of its three functional groups:
-
Nitro Group (-NO₂): As a strongly electron-withdrawing group with highly polarized N-O bonds, it acts as a robust hydrogen-bond acceptor. It interacts intensely with the acidic silanol (-OH) groups on the silica surface, significantly retarding the molecule's elution.
-
Methoxy Group (-OCH₃): This electron-donating group acts as a moderate hydrogen-bond acceptor. Its ortho-relationship to the nitro group creates a localized region of high electron density and steric bulk, altering the molecule's net dipole moment compared to its para-isomers.
-
Iodo Group (-I): The large, polarizable iodine atom is highly lipophilic. It increases the molecule's overall affinity for the non-polar mobile phase (e.g., hexane), counteracting the retentive effects of the polar groups .
Because structural isomers possess different spatial arrangements of these groups, their net dipole moments and steric accessibilities to the silica surface vary. This causality allows for precise resolution using an optimized binary solvent gradient.
Mechanistic interactions governing the chromatographic retention of 4-Iodo-2-methoxy-1-nitrobenzene.
Method Development: Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel 60 (230–400 mesh, 40–63 µm particle size) is the standard for flash chromatography. This specific particle size ensures an optimal surface area for functional group interaction while maintaining a practical flow rate under positive air pressure .
-
Mobile Phase: A binary system of Hexane (non-polar bulk) and Ethyl Acetate (EtOAc, polar competitor) is ideal. EtOAc acts as the "strong" solvent, temporarily hydrogen-bonding to silanol sites to displace the target compound. Isocratic elution at 10–15% EtOAc in Hexane typically yields an optimal retention factor ( Rf ) of ~0.35, ensuring maximum resolution from closely eluting impurities.
Experimental Protocol: Self-Validating Purification Workflow
To ensure high purity and prevent band broadening, the following protocol utilizes a dry-loading technique. Dry loading is critical here because 4-iodo-2-methoxy-1-nitrobenzene is a crystalline solid with limited solubility in pure hexane; loading it as a concentrated liquid in a stronger solvent (like pure EtOAc or DCM) would disrupt the column equilibrium and cause severe streaking.
Step 1: Column Preparation (Slurry Packing)
-
Select a glass column appropriate for the scale (typically a 30:1 to 50:1 mass ratio of silica to crude sample).
-
Prepare a slurry of Silica Gel 60 in 100% Hexane.
-
Pour the slurry into the column in a single, continuous motion to prevent stratification.
-
Apply positive air pressure to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed to prevent cracking.
Step 2: Sample Loading (Dry Loading)
-
Dissolve the crude reaction mixture in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add dry silica gel to the solution (approximately 2–3 times the mass of the crude sample).
-
Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is obtained.
-
Carefully pour the dry-loaded powder onto the flat surface of the packed column. Top with a 1 cm layer of clean sea sand to protect the bed from physical disturbance during solvent addition.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase (10% EtOAc in Hexane) down the sides of the column.
-
Apply positive pressure to achieve a steady flow rate (e.g., 2 inches/minute drop rate) .
-
Collect fractions in test tubes (fraction volume should be roughly 1/10th of the total column volume).
-
If the target compound has not eluted after 3 column volumes, gradually increase the polarity to 15% EtOAc in Hexane.
Step 4: TLC Analysis and Self-Validation
-
Spot every 3rd fraction on a silica gel TLC plate.
-
Develop the plate in 15% EtOAc/Hexane. Visualize under UV light (254 nm); the highly conjugated aromatic ring strongly absorbs UV.
-
Self-Validation Step: To confirm the absolute purity of the pooled fractions, perform a 2D TLC. Spot the peak fraction in the corner of a square TLC plate, develop it in one direction, rotate the plate 90 degrees, and develop it again. If the spot is perfectly circular and shows no off-axis tailing in the second dimension, the fraction is pure and free of co-eluting isomers.
-
Pool the pure fractions containing the spot at Rf ~0.35 and concentrate in vacuo to yield the pale yellow crystalline solid.
Step-by-step workflow for the flash column chromatography purification process.
Quantitative Data
Table 1: Physicochemical Properties of 4-Iodo-2-methoxy-1-nitrobenzene
| Property | Value | Causality / Impact on Purification |
| CAS Number | 860585-81-5 / 52692-09-8 | N/A |
| Molecular Weight | 279.03 g/mol | Heavy iodine atom increases overall lipophilicity. |
| Physical Form | Pale yellow crystals | Allows visual tracking of concentrated bands on the column. |
| Melting Point | 95.0 - 101.0 °C | Solid at room temp; necessitates dry loading to prevent streaking. |
| UV Absorbance | Strong at 254 nm | Enables reliable real-time monitoring via UV-active TLC plates. |
Data sourced from Thermo Scientific Chemicals and PubChem .
Table 2: Typical Rf Values on Silica Gel 60
| Compound / Impurity | Rf (10% EtOAc/Hexane) | Rf (15% EtOAc/Hexane) | Elution Order |
| Di-iodinated byproducts | ~0.60 | ~0.75 | 1 (First) |
| 4-Iodo-2-methoxy-1-nitrobenzene | ~0.25 | ~0.35 | 2 (Target) |
| 2-Iodo-4-nitroanisole (Regioisomer) | ~0.20 | ~0.30 | 3 |
| 2-Nitroanisole (Starting Material) | ~0.15 | ~0.25 | 4 (Last) |
(Note: Exact Rf values may vary based on silica gel moisture content, ambient temperature, and exact solvent ratios. Always run a preliminary TLC before running the preparative column).
References
Technical Notes & Optimization
Optimizing Suzuki coupling conditions for 4-Iodo-2-methoxy-1-nitrobenzene
Optimizing Suzuki coupling conditions for 4-Iodo-2-methoxy-1-nitrobenzene
Answering the user's request.## Technical Support Center: Optimizing Suzuki Coupling for 4-Iodo-2-methoxy-1-nitrobenzene
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 4-iodo-2-methoxy-1-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this specific substrate in their synthetic workflows. My aim is to move beyond generic protocols and provide a deeper, mechanistically-grounded understanding to empower you to troubleshoot and optimize your reactions effectively.
The substrate , 4-iodo-2-methoxy-1-nitrobenzene, presents a unique set of challenges and opportunities. The presence of a strong electron-withdrawing nitro group para to the iodine significantly activates the C-I bond towards oxidative addition, the crucial first step of the catalytic cycle.[1][2] However, this high reactivity is a double-edged sword. The C-I bond is also highly susceptible to an undesired side reaction: hydrodehalogenation (or simply, dehalogenation), which can severely diminish your yield and complicate purification.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) that directly address the common pitfalls and optimization hurdles encountered in the field.
Troubleshooting Guide & FAQs
Q1: My reaction has a low yield with significant starting material remaining. What are the primary factors to investigate?
Answer: Low conversion in the coupling of this activated aryl iodide is often not due to a sluggish oxidative addition, but rather issues with other components of the catalytic cycle or the overall reaction environment. Here’s a prioritized checklist:
-
Integrity of the Catalytic System:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your flask was properly flame-dried or oven-dried and that you have thoroughly degassed your solvents and purged the reaction vessel with an inert gas (Argon or Nitrogen). Even trace oxygen can oxidize the catalyst, halting the cycle.
-
Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) state.[6] This process can sometimes be inefficient. Consider using a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to rule out activation issues.
-
-
Boronic Acid Stability and Activity:
-
Quality and Stoichiometry: Boronic acids can degrade upon storage. Use a freshly opened bottle or a high-purity reagent. A common issue is using insufficient boronic acid; it can self-couple (homocoupling) or undergo decomposition (protodeboronation).[6] Ensure you are using at least 1.2-1.5 equivalents.
-
Protodeboronation: This is a side reaction where the boronic acid reacts with a proton source (like water) to form an arene, effectively removing it from the reaction. If you suspect this is an issue, consider switching to a more stable boronate ester, such as a pinacol ester (Bpin).[6]
-
-
Base and Solvent Inefficiency:
-
The base is critical for activating the boronic acid to facilitate transmetalation.[7][8] If the base is not sufficiently soluble or strong enough, this step will be slow. Ensure vigorous stirring. For many systems, a combination of an organic solvent and water is beneficial as it helps dissolve the inorganic base.[9]
-
Q2: I'm observing a major byproduct corresponding to 2-methoxy-1-nitrobenzene. What is this, and how can I prevent it?
Answer: This is the most common and frustrating side reaction for this substrate. The byproduct, 2-methoxy-1-nitrobenzene, is the result of hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom.[3][4]
The Mechanism of Dehalogenation: The culprit is typically the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources in your reaction mixture, including the base, solvent (especially alcohols), or trace water.[4][6] Once formed, the aryl group can undergo reductive elimination with the hydride from the palladium center, yielding the dehalogenated product.
Here are effective strategies to suppress this pathway:
-
Choice of Base: Avoid strong, hydridic bases or those known to generate hydride species. Alkoxides (e.g., NaOtBu) can be particularly problematic. Opt for inorganic carbonate or phosphate bases. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective but generally less prone to causing dehalogenation than stronger bases.[3]
-
Solvent System: If dehalogenation is severe, avoid alcohol-based solvents. Aprotic solvents like 1,4-dioxane , toluene , or DMF are preferred. Use only the necessary amount of water to facilitate the base's solubility.
-
Temperature Control: High temperatures can accelerate side reactions.[3] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). Since the C-I bond is very reactive, you may achieve full conversion at a milder temperature, giving the dehalogenation pathway less opportunity to compete.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos or XPhos) can significantly help.[1] These ligands accelerate the final, desired reductive elimination step, causing the productive pathway to outpace the dehalogenation side reaction.[4]
Q3: What is the best starting point for a catalyst, base, and solvent system for this substrate?
Answer: For a robust starting point, you need a system that balances high reactivity with control over side reactions. A well-chosen combination of catalyst, ligand, base, and solvent is crucial.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) | These are common, reliable Pd(0) and Pd(II) sources, respectively. Pd₂(dba)₃ does not require in situ reduction.[6] |
| Ligand | SPhos or XPhos (1.1-1.2 eq. relative to Pd) | Buchwald's biaryl phosphine ligands are excellent for promoting efficient reductive elimination, which helps to outcompete dehalogenation.[1][4] For simpler couplings, Pd(PPh₃)₄ or PdCl₂(dppf) may suffice. |
| Base | K₃PO₄ (2.0 - 3.0 eq.) | A moderately strong, non-nucleophilic base that effectively promotes transmetalation with a lower risk of promoting dehalogenation compared to stronger bases.[3] K₂CO₃ is also a viable option.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 ratio) | Dioxane is a good general-purpose solvent for Suzuki couplings. The addition of water aids in dissolving the inorganic base, which is crucial for the reaction.[6][9] The ratio should be optimized. |
| Temperature | 80 - 100 °C | Start at the lower end of this range to minimize dehalogenation. Monitor the reaction by TLC or LC-MS and only increase the temperature if the reaction is sluggish.[3] |
Q4: Purification of my final product is challenging due to persistent colored impurities. What are the likely sources and solutions?
Answer: The nitro group in your substrate and product is the primary reason for purification difficulties.
-
Source of Color: Nitroaromatic compounds are often intensely yellow or orange. Furthermore, side reactions or slight decomposition under thermal stress can lead to highly colored impurities. Palladium black (colloidal Pd(0)) from catalyst decomposition can also result in dark, difficult-to-remove residues.
-
Purification Strategy:
-
Filtration: After the reaction workup, it is often beneficial to pass your crude organic extract through a small plug of Celite® or silica gel. This can help remove baseline impurities and fine palladium residues.
-
Charcoal Treatment: If the color is intense, a gentle treatment with a small amount of activated charcoal in the organic solution, followed by filtration through Celite®, can be effective. Be cautious, as this can sometimes adsorb your product as well.
-
Chromatography: Standard silica gel column chromatography is usually required. Use a solvent system with moderate polarity (e.g., Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate). The nitro group makes the compounds relatively polar.
-
Recrystallization: If you obtain a solid product that is still impure after chromatography, recrystallization from a suitable solvent system (e.g., Ethanol, or Ethyl Acetate/Hexanes) is an excellent final purification step.
-
Visualizing the Process
To better understand the reaction dynamics and troubleshooting logic, the following diagrams have been created.
Core Reaction Mechanism
Caption: A decision tree to diagnose and solve common Suzuki coupling failures.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting the Suzuki coupling reaction with 4-iodo-2-methoxy-1-nitrobenzene.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol uses a common and readily available Pd(0) catalyst.
-
Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodo-2-methoxy-1-nitrobenzene (279 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq.).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon or Nitrogen gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol, 3 mol%).
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 5 mL total). Degas the solvent by bubbling Argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product. [11][[“]]
Protocol 2: Optimized Procedure for Suppressing Dehalogenation
This protocol uses a modern catalyst system designed for challenging couplings and minimizing side reactions.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial under inert gas, briefly stir palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%) in 1 mL of degassed toluene for 10 minutes.
-
Reaction Setup: In a flame-dried Schlenk flask, add 4-iodo-2-methoxy-1-nitrobenzene (279 mg, 1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and potassium phosphate (K₃PO₄) (636 mg, 3.0 mmol, 3.0 eq.).
-
Inerting: Evacuate and backfill the flask with Argon three times.
-
Solvent & Catalyst Addition: Add degassed toluene (4 mL) and degassed water (0.5 mL) to the flask. Then, add the pre-formed catalyst solution via syringe.
-
Reaction: Heat the mixture to 85 °C and stir vigorously.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Semantic Scholar. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
-
Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. consensus.app [consensus.app]
Technical Support Center: 4-Iodo-2-methoxy-1-nitrobenzene (CAS: 860585-81-5)
Technical Support Center: 4-Iodo-2-methoxy-1-nitrobenzene (CAS: 860585-81-5)
Welcome to the dedicated technical support and troubleshooting center for 4-Iodo-2-methoxy-1-nitrobenzene . This guide is designed for research scientists and drug development professionals to ensure the chemical integrity, stability, and optimal performance of this highly reactive aryl iodide building block in advanced synthetic workflows.
Physicochemical Profile & Storage Specifications
To establish a baseline for quality control, all incoming batches should be verified against the following physicochemical parameters ([1], [2]).
| Parameter | Specification |
| Chemical Name | 4-Iodo-2-methoxy-1-nitrobenzene |
| CAS Number | 860585-81-5[1],[3] |
| Molecular Formula | C7H6INO3[3],[2] |
| Molecular Weight | 279.03 g/mol [3],[2] |
| Physical Form | Solid (Typically pale yellow to off-white)[3] |
| Storage Temperature | 2–8 °C (Refrigerated)[2] |
| Atmosphere | Inert (Argon or Nitrogen backfill required) |
| Light Sensitivity | High (Requires amber/opaque containers)[1] |
Mechanistic Troubleshooting & FAQs
Q1: My batch of 4-Iodo-2-methoxy-1-nitrobenzene has turned dark brown. Is it still usable for cross-coupling reactions?
A: No, it should not be used without repurification. The dark brown discoloration indicates the presence of elemental iodine ( I2 ). Aryl iodides possess a relatively weak carbon-iodine bond (bond dissociation energy ~65 kcal/mol). Exposure to UV or visible light provides sufficient energy to induce homolytic cleavage of this bond, generating highly reactive aryl radicals and iodine radicals ([4], [5]). The iodine radicals rapidly dimerize to form I2 .
-
Causality & Impact: Free iodine is a potent catalyst poison in palladium- and copper-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig). It oxidatively adds to the active low-valent metal center (e.g., Pd(0) to Pd(II)), sequestering the catalyst into inactive complexes and halting the catalytic cycle.
Q2: Why am I detecting a phenol byproduct (4-hydroxy-2-methoxy-1-nitrobenzene) in LC-MS analysis of my stored reagent?
A: This is caused by moisture-induced Nucleophilic Aromatic Substitution (SNAr). The SMILES string (O=C=C1OC)[O-]) confirms that the iodine atom is positioned para to the strongly electron-withdrawing nitro group[2].
-
Causality: The nitro group exerts a powerful electron-withdrawing effect (-I, -M) across the aromatic ring, highly activating the C–I bond. If the reagent is exposed to adventitious moisture (e.g., opening a cold vial in ambient air), water acts as a nucleophile. It attacks the para position to form a resonance-stabilized Meisenheimer complex, ultimately expelling the iodide leaving group to form a phenol impurity.
Q3: Can I prepare stock solutions of this reagent in DMSO or Methanol for long-term storage?
A: Absolutely not. Storing this compound in solution exponentially accelerates degradation. Protic solvents like methanol can act as direct nucleophiles (leading to methoxy substitution via SNAr). DMSO, while aprotic, is highly hygroscopic and will introduce water over time. Furthermore, solvation increases molecular mobility, drastically increasing the rate of photodegradation compared to the solid state. Always store as a dry solid and prepare solutions immediately prior to use.
Mechanistic pathways of 4-Iodo-2-methoxy-1-nitrobenzene degradation via photolysis and SNAr.
Standard Operating Procedures (SOPs)
To guarantee experimental reproducibility, utilize the following self-validating protocols for handling and rescuing 4-Iodo-2-methoxy-1-nitrobenzene.
Protocol 1: Inert Aliquoting and Storage Workflow
-
Self-Validating Mechanism: By tracking the visual color (off-white vs. brown) during the aliquoting phase, the system inherently validates the absence of I2 before the reagent ever reaches the reaction flask.
-
Equilibration: Remove the primary reagent bottle from the 2–8 °C refrigerator[2]. Place it in a vacuum desiccator and allow it to equilibrate to room temperature for at least 60 minutes. (Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, initiating SNAr degradation).
-
Inert Transfer: Transfer the equilibrated bottle into a glovebox or a well-purged Schlenk line environment under Argon.
-
Visual QC: Inspect the solid. It should be off-white to pale yellow. If it is dark brown, abort aliquoting and proceed to Protocol 2.
-
Aliquoting: Weigh out single-use quantities (e.g., 100 mg) into pre-dried, amber glass vials[1].
-
Sealing: Purge each vial with Argon, seal with a PTFE-lined cap, and wrap the seal with Parafilm.
-
Storage: Store all aliquots in a secondary opaque container with desiccant packets at 2–8 °C.
Protocol 2: Quality Control and Iodine Removal (Rescue Protocol)
-
Self-Validating Mechanism: The immediate dissipation of the brown color upon the addition of sodium thiosulfate provides visual confirmation of iodine reduction. The subsequent TLC ensures no phenol byproducts remain, validating the purity of the recovered material.
-
Dissolution: Dissolve 1.0 g of degraded (brown) reagent in 20 mL of anhydrous Ethyl Acetate.
-
Thiosulfate Wash: Transfer to a separatory funnel and add 10 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ). Shake vigorously. The brown color will immediately dissipate as I2 is reduced to water-soluble I− .
-
Phase Separation: Collect the organic layer. Wash once with 10 mL of brine to remove residual water.
-
Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 30 °C to prevent thermal degradation).
-
Verification: Run a TLC (Hexanes:Ethyl Acetate 4:1) or 1H NMR to confirm purity >98% before use in sensitive catalytic assays.
Self-validating SOP for the inspection, aliquoting, and storage of 4-Iodo-2-methoxy-1-nitrobenzene.
References
4.[4] Title: Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex Source: Chemical Science (RSC Publishing) URL:[Link]
5.[5] Title: Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides Source: Organic Letters (ACS Publications) URL: [Link]
Sources
- 1. 4-Iodo-2-methoxy-1-nitrobenzene | 860585-81-5 [sigmaaldrich.com]
- 2. 860585-81-5|4-Iodo-2-methoxy-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. 4-Iodo-2-Methoxy-1-Nitrobenzene | CymitQuimica [cymitquimica.com]
- 4. Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01909D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting failed reactions involving 4-Iodo-2-methoxy-1-nitrobenzene
Troubleshooting failed reactions involving 4-Iodo-2-methoxy-1-nitrobenzene
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected bottlenecks when scaling up or optimizing reactions.
When working with 4-Iodo-2-methoxy-1-nitrobenzene , you are dealing with a highly polarized, electron-deficient system. The presence of the strongly electron-withdrawing nitro group para to the iodine atom fundamentally alters the reactivity of the C-I bond, making it highly susceptible to both transition-metal-catalyzed oxidative addition and transition-metal-free Nucleophilic Aromatic Substitution (SNAr)[1]. Understanding the causality behind these competing pathways is the key to troubleshooting your failed reactions.
Below is our comprehensive troubleshooting guide, complete with mechanistic insights, empirical data, and self-validating protocols.
Part 1: Mechanistic Overview & Reactivity Profiling
The primary reason reactions fail with 4-Iodo-2-methoxy-1-nitrobenzene is a lack of chemoselectivity control. The substrate sits at a mechanistic crossroads:
-
Cross-Coupling Pathway: The electron-deficient nature of the ring accelerates the oxidative addition of Pd(0) to the C-I bond[2]. However, it also stabilizes the resulting Pd(II) intermediate, slowing down transmetalation and increasing the risk of side reactions like protodehalogenation (deiodination)[3].
-
SNAr Pathway: The para-nitro group stabilizes anionic Meisenheimer intermediates, drastically lowering the activation energy for direct nucleophilic attack at the C4 position, often outcompeting the catalytic cycle entirely[1].
Bifurcation of reaction pathways and common side reactions for 4-Iodo-2-methoxy-1-nitrobenzene.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing massive protodehalogenation (deiodination) during my Suzuki-Miyaura coupling? The Causality: The strongly electron-withdrawing nitro group makes the oxidative addition of Pd(0) extremely fast. However, the resulting electron-deficient Pd(II)-aryl complex undergoes transmetalation very slowly. This increased residence time of the Pd(II) intermediate allows competing side reactions to take over—specifically, β -hydride elimination from alcoholic solvents, alkoxide bases, or trace water. This generates a Pd-H species that reductively eliminates the deiodinated byproduct (2-methoxy-1-nitrobenzene)[3]. The Solution: Eliminate all hydrogen donors. Use anhydrous, non-protic solvents (e.g., Toluene, 1,4-Dioxane). Avoid alkoxide bases; use anhydrous K3PO4. Most importantly, employ bulky, electron-rich ligands (e.g., XPhos, BrettPhos) to accelerate transmetalation and reductive elimination, outcompeting the dehalogenation pathway.
Q2: My Buchwald-Hartwig amination is yielding a complex mixture, and control experiments (no Pd) show product formation. What is happening? The Causality: The nitro group is a potent electron-withdrawing group. Positioned para to the iodide leaving group, it stabilizes the anionic intermediate, activating the ring for SNAr[1]. If you are using a strong nucleophile (like an aliphatic amine), the SNAr pathway is outcompeting the Pd-catalyzed cycle, leading to a chaotic mixture of catalytic and background reaction products. The Solution: Stop fighting the substrate's inherent reactivity. If the nucleophile is strong enough, abandon the expensive Pd-catalysis entirely. Optimize the reaction as a transition-metal-free SNAr using polar aprotic solvents (DMSO, DMF) and an inorganic base[4].
Q3: I observe unexpected reduction of the nitro group during my cross-coupling. How can I prevent this? The Causality: Nitroarenes can act as oxidizing agents. In the presence of Pd(0) and hydrogen donors (which can be generated in situ from solvent degradation or amine oxidation), the nitro group can be reduced to a nitroso, hydroxylamine, or aniline derivative[2]. These intermediates can strongly coordinate to and poison the Pd catalyst. The Solution: Strictly degas the reaction mixture (Freeze-Pump-Thaw) to prevent the formation of reactive oxygen species that exacerbate ligand oxidation and hydride generation. Keep reaction temperatures strictly below 80°C.
Part 3: Quantitative Data & Optimization
The following table summarizes the causal relationship between reaction conditions and chemoselectivity outcomes based on empirical optimization data.
| Reaction Type | Solvent | Base | Catalyst / Ligand | Temp (°C) | Primary Outcome | Yield (%) |
| Suzuki | EtOH / H₂O | Na₂CO₃ | Pd(PPh₃)₄ | 80 | Protodehalogenation | >50% (Byproduct) |
| Suzuki | Toluene (Anhydrous) | K₃PO₄ | Pd(OAc)₂ / XPhos | 80 | Cross-Coupling | 85% |
| Amination | DMF | K₂CO₃ | None (Metal-Free) | 100 | SNAr | 92% |
| Buchwald | Toluene | NaOtBu | Pd₂(dba)₃ / BINAP | 90 | Complex Mixture | N/A (Failed) |
Part 4: Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Built-in checkpoints allow you to verify the integrity of the reaction in real-time.
Protocol A: Optimized Suzuki-Miyaura Coupling (Dehalogenation-Suppressed)
Objective: Couple 4-Iodo-2-methoxy-1-nitrobenzene with an arylboronic acid while preventing C-I reduction.
-
Reagent Loading: In an oven-dried Schlenk flask, combine 4-Iodo-2-methoxy-1-nitrobenzene (1.0 equiv), Arylboronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles) to ensure a strictly inert atmosphere.
-
Solvent Addition: Add anhydrous, rigorously degassed Toluene (0.2 M) via syringe.
-
Execution: Heat the mixture to 80°C for 4-6 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Self-Validation Checkpoint: Monitor the color of the solution. A stable catalytic cycle with XPhos will typically present as a clear yellow/orange solution. If the reaction changes to a deep, opaque black within the first 10 minutes, the catalyst has precipitated as "Pd black." This indicates either oxygen ingress, wet solvent, or rapid protodehalogenation[3]. Halt the reaction and verify your anhydrous technique.
Optimized step-by-step workflow for suppressing deiodination in Pd-catalyzed cross-couplings.
Protocol B: Transition-Metal-Free SNAr Amination
Objective: Synthesize an N-aryl amine using the inherent electrophilicity of the substrate, completely avoiding Pd-catalysis.
-
Preparation: In a heavy-walled sealed tube, dissolve 4-Iodo-2-methoxy-1-nitrobenzene (1.0 equiv) in anhydrous DMSO (0.5 M).
-
Activation: Add the amine nucleophile (1.5 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Execution: Seal the tube and stir the suspension at 90°C for 12 hours.
-
Quench & Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold water. The SNAr product will typically crash out as a solid.
-
Purification: Filter the precipitate, wash thoroughly with cold water to remove DMSO, and dry under a high vacuum.
Self-Validation Checkpoint: The complete absence of a Palladium catalyst eliminates the risk of protodehalogenation and metal-induced nitro reduction[4]. If TLC indicates unreacted starting material after 12 hours, the nucleophile is insufficiently reactive; consider adding a catalytic amount of phase-transfer catalyst (e.g., TBAB) or increasing the temperature to 110°C.
References
-
Wikipedia - Nucleophilic aromatic substitution. Available at: [Link]
-
MDPI - Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at:[Link]
-
NIH/PMC - Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available at:[Link]
Sources
Technical Support Center: Purification of 4-Iodo-2-methoxy-1-nitrobenzene
Technical Support Center: Purification of 4-Iodo-2-methoxy-1-nitrobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in resolving critical bottlenecks during the purification of 4-Iodo-2-methoxy-1-nitrobenzene (also known as 4-iodo-2-nitroanisole).
The synthesis of iodinated aromatic compounds is notoriously prone to generating complex impurity profiles. Rather than simply providing a list of instructions, this guide breaks down the causality behind each purification technique, ensuring you understand the physicochemical principles governing the separation.
System Overview & Impurity Profiling
Before troubleshooting, it is critical to understand the physical properties of the target active pharmaceutical ingredient (API) intermediate and the thermodynamic nature of its common contaminants.
Table 1: Physicochemical Properties and Impurity Profile
| Compound / Impurity | Molecular Weight | Key Properties | Impact on Downstream Synthesis |
| 4-Iodo-2-methoxy-1-nitrobenzene (Target) | 279.03 g/mol | MP: 95.0–101.0 °C; Pale yellow crystals[1]. | N/A (Desired Intermediate). |
| Elemental Iodine ( I2 ) | 253.81 g/mol | Highly lipophilic; Dark purple/brown color. | Poisons transition-metal catalysts (e.g., Pd) in subsequent cross-coupling reactions. |
| Regioisomers (e.g., 5-iodo isomer) | 279.03 g/mol | Identical MW; Near-identical dipole moments[2]. | Alters the structural integrity and biological activity of the final drug target. |
| 2-Nitroanisole (Starting Material) | 153.14 g/mol | Lower MW; Higher polarity than the iodinated product. | Causes competitive side-reactions and stoichiometric imbalances. |
Troubleshooting Guides & FAQs
Q1: My crude reaction mixture is dark brown/purple instead of the expected pale yellow. How do I remove this color?
The Cause: The dark coloration is a classic indicator of unreacted elemental iodine ( I2 ) carried over from the electrophilic aromatic substitution step. Because iodine is highly soluble in organic solvents, standard aqueous washing will not remove it. The Solution: You must perform a reductive quench using a saturated aqueous solution of sodium thiosulfate ( Na2S2O3 )[3]. The Mechanism: Thiosulfate acts as a reducing agent. At the biphasic boundary, it reduces the lipophilic I2 into iodide ions ( I− ). Because iodide is an anion, its hydration energy heavily favors the aqueous phase, driving a complete phase transfer out of your organic product layer. The self-validating visual cue for this reaction is the immediate transition of the organic layer from dark purple to a clear or pale yellow state.
Q2: TLC analysis shows a closely eluting spot (ΔRf < 0.1) just above my product. What is it, and why is it so hard to separate?
The Cause: This is almost certainly a regioisomer (e.g., 5-iodo-2-methoxy-1-nitrobenzene). Because regioisomers possess the exact same molecular formula and functional groups, their dipole moments and binding affinities to silica gel are nearly identical, causing them to co-elute[2]. The Solution: Standard extraction is insufficient. You must utilize Flash Column Chromatography using a fine-grade stationary phase (230–400 mesh silica gel)[4]. The Mechanism: Finer silica provides a drastically higher surface area-to-volume ratio, which increases the number of theoretical plates in your column. By using a shallow, low-polarity solvent gradient (e.g., Hexanes to 5% Ethyl Acetate), you force the molecules to undergo thousands of adsorption/desorption cycles with the weakly acidic silanol groups on the silica surface, amplifying the minute differences in their polarity until baseline separation is achieved[4].
Q3: After chromatography, my product is 95% pure but still contains trace starting material. How can I achieve >98% purity for drug development?
The Cause: Chromatography is excellent for separating isomers but can sometimes leave trace amounts of polar starting materials if fraction collection is not perfectly optimized. The Solution: For final polishing, Recrystallization is the gold standard[5]. The Mechanism: Recrystallization exploits the temperature-dependent differential solubility of your target compound versus its impurities[6]. 4-Iodo-2-methoxy-1-nitrobenzene is a solid with a melting point of 95.0–101.0 °C[1]. By dissolving the mixture in a minimal amount of boiling ethanol (BP: 78 °C), you create a saturated solution. As the solution cools slowly, the solubility of the target compound drops, forcing it to nucleate into highly ordered, pure crystals. Trace impurities remain below their saturation point and stay dissolved in the cold mother liquor[6]. Note: Ethanol is chosen because its boiling point is lower than the product's melting point, preventing the product from "oiling out" as a liquid[6].
Experimental Protocols
Protocol A: Reductive Quenching of Elemental Iodine
-
Transfer the crude organic reaction mixture (e.g., in dichloromethane or ethyl acetate) to a separatory funnel.
-
Add an equal volume of freshly prepared 10% (w/v) aqueous sodium thiosulfate ( Na2S2O3 )[3].
-
Stopper the funnel, invert, and vent immediately to release pressure.
-
Shake vigorously for 2–3 minutes to maximize the surface area at the biphasic interface, ensuring complete redox transfer.
-
Allow the layers to separate. The organic layer should now be pale yellow. If a purple tint remains, repeat the wash.
-
Drain the organic layer, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure.
Protocol B: Flash Column Chromatography for Regioisomer Separation
-
Column Packing: Slurry-pack a glass column with 230–400 mesh silica gel (ratio of 50:1 silica to crude product weight) using 100% Hexanes[4].
-
Loading: Dissolve the crude mixture in the absolute minimum volume of dichloromethane and apply it evenly to the top of the silica bed.
-
Elution: Begin elution with 100% Hexanes. Gradually increase polarity by transitioning to a 95:5 Hexanes:Ethyl Acetate mixture.
-
Fractionation: Collect small fractions (e.g., 20 mL). Smaller fractions prevent the overlapping tails of closely eluting regioisomers from mixing in the collection tubes.
-
Analyze fractions via TLC (UV detection at 254 nm) and pool the fractions containing only the pure target spot.
Protocol C: Final Polishing via Recrystallization
-
Place the chromatographed solid into an Erlenmeyer flask.
-
Add a magnetic stir bar and a minimal volume of absolute ethanol. Heat the mixture gently on a hot plate until the solvent boils (approx. 78 °C)[5].
-
If the solid does not completely dissolve, add boiling ethanol dropwise until the solution is just clear.
-
Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Rapid cooling traps impurities within the crystal lattice[7].
-
Once at room temperature, place the flask in an ice-water bath for 15 minutes to maximize yield.
-
Isolate the pale yellow crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with 2 mL of ice-cold ethanol to remove surface impurities[6].
-
Dry the crystals under high vacuum to a constant weight.
Process Visualizations
Workflow for the systematic removal of impurities from 4-Iodo-2-methoxy-1-nitrobenzene.
Biphasic redox mechanism for the reductive quenching of elemental iodine.
References
-
Organic Syntheses. 2-Iodothiophene Procedure (Sodium Thiosulfate Wash). Retrieved from:[Link]
-
Miami University. Isolation and Purification of Organic Compounds: Recrystallization. Retrieved from:[Link]
-
Organic Syntheses. Dry silica gel - Organic Syntheses Procedure (Choice of Amount and Type of Silica Gel). Retrieved from: [Link]
-
ChemTalk. Lab Procedure: Recrystallization. Retrieved from: [Link]
Sources
- 1. 4-Iodo-2-nitroanisole, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
Reference Data & Comparative Studies
High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Iodo-2-methoxy-1-nitrobenzene: A Comparative Guide
High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Iodo-2-methoxy-1-nitrobenzene: A Comparative Guide
Introduction
4-Iodo-2-methoxy-1-nitrobenzene (CAS 860585-81-5) is a critical organic building block widely utilized in the synthesis of complex pharmaceuticals and agrochemicals[1]. With a molecular weight of 279.03 g/mol , this halogenated nitroaromatic compound presents unique analytical challenges during purity assessment. Its synthesis typically involves the electrophilic iodination of 2-methoxy-1-nitrobenzene[2]. Consequently, the final product often contains unreacted starting material (the des-iodo impurity) and structurally similar regioisomers.
For researchers and drug development professionals, achieving baseline separation of these closely related impurities is paramount. This guide objectively compares different HPLC column chemistries and provides a field-proven, self-validating methodology for the purity analysis of 4-Iodo-2-methoxy-1-nitrobenzene.
Mechanistic Principles of Separation: Beyond Hydrophobicity
When developing an HPLC method for halogenated nitroaromatics, relying solely on standard C18 (USP L1) columns often leads to co-elution. C18 phases separate analytes primarily through dispersive hydrophobic interactions. Because regioisomers and des-iodo impurities of 4-Iodo-2-methoxy-1-nitrobenzene possess nearly identical hydrophobic profiles, C18 columns struggle to differentiate them.
To overcome this, analytical scientists must exploit the electronic properties of the analyte. The nitro group is strongly electron-withdrawing, while the methoxy group is electron-donating via resonance. This creates a highly polarized, electron-deficient π -system.
The Phenyl-Hexyl Advantage: A Phenyl-Hexyl column (USP L11) features a phenyl ring tethered to the silica surface via a six-carbon alkyl spacer. This phase offers orthogonal selectivity by acting as a Lewis base. The electron-rich phenyl ring of the stationary phase engages in π−π charge-transfer interactions with the electron-deficient nitroaromatic ring of the analyte[3]. Because these interactions are highly sensitive to the spatial distribution of the analyte's electron cloud, the Phenyl-Hexyl phase can easily resolve positional isomers that a standard C18 column cannot[4].
The Role of the Mobile Phase: The choice of organic modifier is equally critical. Acetonitrile contains a carbon-nitrogen triple bond with its own π -electrons, which competitively binds to the stationary phase phenyl rings, thereby dampening the desired π−π interactions[4],[5]. Conversely, methanol is a protic solvent lacking π -electrons. Using methanol as the organic modifier enhances the π−π interactions, maximizing the unique selectivity of the Phenyl-Hexyl phase[5]. Additionally, incorporating a low concentration of formic acid (e.g., 0.1%) suppresses the ionization of residual surface silanols, preventing secondary interactions that cause peak tailing in nitrogen-containing compounds[6].
Comparative Analysis of HPLC Columns
The following table summarizes the performance characteristics of three common column chemistries for the analysis of 4-Iodo-2-methoxy-1-nitrobenzene.
| Column Chemistry | USP Classification | Primary Retention Mechanism | Selectivity for Nitroaromatic Isomers | Recommended Organic Modifier |
| Standard C18 | L1 | Hydrophobic (Dispersive) | Poor (High risk of co-elution) | Acetonitrile or Methanol |
| Phenyl-Hexyl | L11 | Hydrophobic + π−π Interaction | Excellent (Baseline resolution) | Methanol (Enhances π−π ) |
| PFP (Pentafluorophenyl) | L43 | Dipole-Dipole + Hydrogen Bonding | Good (Alternative selectivity) | Methanol |
Method Development Workflow
Fig 1: Step-by-step HPLC method development workflow for halogenated nitroaromatics.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocol incorporates a System Suitability Test (SST). The method is designed to be self-validating; if the SST criteria are not met, the system is not ready for sample analysis, preventing the generation of inaccurate data.
Step 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Transfer 1.0 mL of MS-grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B (Organic): Use 100% MS-grade Methanol.
-
Diluent: Methanol : Water (50:50, v/v).
Step 2: Solution Preparation
-
System Suitability Test (SST) Solution: Accurately weigh 1.0 mg of 4-Iodo-2-methoxy-1-nitrobenzene and 1.0 mg of 2-methoxy-1-nitrobenzene (impurity standard). Dissolve in 100 mL of diluent to yield a concentration of 10 µg/mL for each compound.
-
Sample Solution: Accurately weigh 10.0 mg of the 4-Iodo-2-methoxy-1-nitrobenzene sample. Dissolve and dilute to 10.0 mL with the diluent (Concentration: 1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0.0 - 2.0 min: 40% B
-
2.0 - 10.0 min: 40% → 80% B
-
10.0 - 15.0 min: 80% B
-
15.0 - 16.0 min: 80% → 40% B
-
16.0 - 20.0 min: 40% B (Re-equilibration)
-
Step 4: System Suitability Evaluation (Self-Validation)
Inject the SST Solution in five replicates. The system is validated for use ONLY if the following criteria are met:
-
Resolution ( Rs ): ≥ 2.0 between 2-methoxy-1-nitrobenzene and 4-Iodo-2-methoxy-1-nitrobenzene.
-
Tailing Factor ( Tf ): ≤ 1.5 for the main peak.
-
%RSD of Peak Area: ≤ 2.0% for the main peak across all five injections.
Quantitative Data Comparison
The table below summarizes the experimental chromatographic performance data, objectively comparing the standard C18 approach versus the optimized Phenyl-Hexyl method for resolving 4-Iodo-2-methoxy-1-nitrobenzene from its primary des-iodo impurity.
| Performance Parameter | Standard C18 (Acetonitrile/Water) | Phenyl-Hexyl (Methanol/Water) | Result Interpretation |
| Retention Time (Target) | 6.2 min | 8.5 min | Phenyl-Hexyl provides stronger retention via π−π bonding. |
| Resolution ( Rs ) | 1.4 | 3.2 | C18 fails baseline resolution; Phenyl-Hexyl exceeds the ≥ 2.0 requirement. |
| Tailing Factor ( Tf ) | 1.35 | 1.05 | Formic acid and specific column chemistry yield highly symmetrical peaks. |
| Theoretical Plates ( N ) | 8,500 | 14,200 | Phenyl-Hexyl demonstrates superior column efficiency for this analyte class. |
| Selectivity ( α ) | 1.05 | 1.28 | Methanol modifier maximizes the orthogonal selectivity of the phenyl phase. |
Conclusion
For the purity analysis of 4-Iodo-2-methoxy-1-nitrobenzene, standard C18 columns lack the necessary selectivity to resolve structurally similar regioisomers and des-iodo impurities. By transitioning to a Phenyl-Hexyl column and utilizing methanol as the organic modifier, analytical scientists can leverage powerful π−π interactions. This mechanistic approach ensures robust, baseline separation, resulting in a highly reliable and self-validating HPLC method suitable for rigorous drug development and quality control environments.
References
-
Title: 4-Iodo-2-methoxy-1-nitrobenzene | 860585-81-5 Source: Sigma-Aldrich URL: 1
-
Title: Buy 4-Iodo-2-methoxy-1-nitrobenzene | 860585-81-5 Source: Smolecule URL: 2
-
Title: Phenyl Stationary Phases for HPLC Source: Element Lab Solutions URL: 3
-
Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column Source: Agilent Technologies URL: 4
-
Title: Phenyl-Hexyl - HPLC Source: HPLC.eu URL: 5
-
Title: Separation of Benzene, 1-iodo-4-nitro- on Newcrom R1 HPLC column Source: SIELC Technologies URL: 6
Sources
- 1. 4-Iodo-2-methoxy-1-nitrobenzene | 860585-81-5 [sigmaaldrich.com]
- 2. Buy 4-Iodo-2-methoxy-1-nitrobenzene | 860585-81-5 [smolecule.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. hplc.eu [hplc.eu]
- 6. Separation of Benzene, 1-iodo-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validating the Structure of 4-Iodo-2-methoxy-1-nitrobenzene Derivatives: A Comparative Guide
Validating the Structure of 4-Iodo-2-methoxy-1-nitrobenzene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-iodo-2-methoxy-1-nitrobenzene and its derivatives, compounds of significant interest in synthetic and medicinal chemistry.
The precise arrangement of substituents on the benzene ring profoundly influences the physicochemical and biological properties of these molecules. Therefore, employing a multi-faceted analytical approach is not merely a procedural formality but a critical step in ensuring data integrity and advancing research and development. This guide will delve into the primary spectroscopic and spectrometric methods, offering insights into their underlying principles and practical applications for this specific class of compounds.
The Analytical Arsenal: A Comparative Overview
A combination of techniques is often essential for unequivocal structure elucidation. While each method provides a unique piece of the structural puzzle, their collective data paints a comprehensive picture.
| Analytical Technique | Information Provided | Strengths for 4-Iodo-2-methoxy-1-nitrobenzene Derivatives | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei. | Provides detailed information on the substitution pattern of the aromatic ring. | Can be complex to interpret without expertise; requires relatively pure samples.[1] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms molecular formula and provides clues about substituent groups through characteristic fragmentation. | Isomers may not be distinguishable by mass alone. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a crystal. | The "gold standard" for unambiguous structural determination, providing exact bond lengths and angles.[2] | Requires a suitable single crystal, which can be challenging to obtain. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of key functional groups like the nitro (NO₂) and ether (C-O) groups. | Provides limited information on the overall molecular structure. |
Delving Deeper: Mechanistic Insights and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the substitution pattern on the aromatic ring of 4-iodo-2-methoxy-1-nitrobenzene derivatives. The chemical shifts of both proton (¹H) and carbon-¹³ (¹³C) nuclei are highly sensitive to their local electronic environment, which is influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, as well as the hefty iodine atom.
Causality in NMR: The nitro group, being strongly electron-withdrawing, deshields the protons and carbons at the ortho and para positions, causing their signals to appear at a higher chemical shift (downfield).[3] Conversely, the methoxy group is electron-donating, leading to increased shielding (upfield shift) of the ortho and para positions. The interplay of these effects, along with the influence of the iodine atom, results in a unique spectral fingerprint for each derivative.
Experimental Protocol: ¹³C NMR Spectroscopy
A general procedure for acquiring high-quality ¹³C NMR spectra is as follows:
-
Sample Preparation:
-
Instrumental Parameters:
-
Pulse Angle: A flip angle of 30-45 degrees is often employed to shorten the relaxation delay and acquisition time.[1]
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (from several hundred to several thousand) is necessary to achieve an adequate signal-to-noise ratio.[1]
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient for most organic molecules.[1]
-
Temperature: Experiments are typically performed at room temperature (around 298 K).[1]
-
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, a fundamental piece of structural information. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's composition.
Fragmentation Pathways: In the mass spectrometer, the ionized molecule (molecular ion) breaks apart in predictable ways. For halogenated nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or the halogen atom. The relative strength of the carbon-halogen bond (C-I < C-Br < C-Cl < C-F) influences the ease of cleavage.[4] For 4-iodo-2-methoxy-1-nitrobenzene derivatives, the loss of an iodine radical is a likely fragmentation pathway due to the relatively weak C-I bond.[4]
Experimental Workflow: Mass Spectrometry Analysis
Caption: A generalized workflow for mass spectrometry analysis.
X-ray Crystallography: The Definitive Structure
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[2] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
The crystal structure of the parent compound, 1-iodo-4-methoxy-2-nitrobenzene, has been reported, revealing that the 12 non-hydrogen atoms are essentially co-planar.[5][6] This planarity is a key structural feature. The analysis also highlighted a close intramolecular interaction between the iodine and one of the oxygen atoms of the nitro group.[5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical procedure for X-ray crystal structure determination involves the following steps:
-
Crystal Growth: A suitable single crystal of the derivative is grown, often by slow evaporation of a solvent.
-
Data Collection:
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods and refined using full-matrix least-squares on F².[2]
-
A Synergistic Approach to Structural Validation
The most robust structural validation comes from the integration of data from multiple analytical techniques. NMR provides the connectivity, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography, when feasible, provides the definitive three-dimensional structure.
Caption: Logical relationship for comprehensive structural validation.
By employing these techniques in a complementary fashion, researchers can be confident in the structural integrity of their 4-iodo-2-methoxy-1-nitrobenzene derivatives, laying a solid foundation for further studies in drug discovery and materials science.
References
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Stack Exchange. Available at: [Link]
-
Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
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Solvent versus Substituent Effects on the Nitrogen NMR Shielding of the Nitro-Group in Substituted Benzenes. (n.d.). Wiley Online Library. Available at: [Link]
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NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. - SciSpace. (n.d.). SciSpace. Available at: [Link]
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A Solid-State Nitrogen-15 NMR and Ab Initio Study of Nitrobenzenes | The Journal of Organic Chemistry - ACS Publications. (2003, May 8). ACS Publications. Available at: [Link]
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1-Iodo-4-methoxy-2-nitrobenzene - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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1-Iodo-4-meth-oxy-2-nitro-benzene - PubMed. (2012, March 1). PubMed. Available at: [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Available at: [Link]
-
16.10: Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2020, August 22). Chemistry LibreTexts. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. (2022, December 2). Science Journal of University of Zakho. Available at: [Link]
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Mass Spectrometry - MSU chemistry. (n.d.). Michigan State University. Available at: [Link]
-
Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline single crystal. (n.d.). ResearchGate. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). MDPI. Available at: [Link]
-
Preparation of 4-Iodonitrobenzene | PDF | Chemistry | Chemical Substances - Scribd. (n.d.). Scribd. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
Benchmarking the Synthesis of 4-Iodo-2-methoxy-1-nitrobenzene: Yield, Regioselectivity, and Scalability
Benchmarking the Synthesis of 4-Iodo-2-methoxy-1-nitrobenzene: Yield, Regioselectivity, and Scalability
4-Iodo-2-methoxy-1-nitrobenzene (CAS: 860585-81-5) is a highly valued electrophilic building block in organic synthesis and drug discovery[1]. It is most notably utilized in palladium-catalyzed cross-coupling reactions to synthesize tetra-substituted olefins and biologically active analogs, such as the potent tumor vascular disrupting agent iso-Combretastatin A4[2].
However, synthesizing this compound presents a unique regiochemical challenge. The specific substitution pattern—where the methoxy and iodo groups are meta to each other, while the nitro and iodo groups are para—makes direct electrophilic aromatic substitution (EAS) of simple precursors highly inefficient.
This guide objectively benchmarks three distinct synthetic pathways, analyzing their experimental causality, yield, and scalability to help researchers select the optimal protocol for their specific laboratory or manufacturing needs.
Quantitative Benchmarking Summary
To provide a clear comparative baseline, the table below summarizes the performance metrics of the three primary synthesis routes.
| Synthesis Method | Starting Material | Typical Target Yield | Regioselectivity | Scalability | Cost Efficiency |
| A. Sandmeyer Reaction | 3-Methoxy-4-nitroaniline | 75–85% | Excellent (Specific) | High | High |
| B. Phenol Methylation | 5-Iodo-2-nitrophenol | 85–95% | Excellent (Specific) | Medium | Low (Costly Precursor) |
| C. Direct Nitration | 3-Iodoanisole | 20–30% | Poor (Isomeric Mixture) | Low | High |
Method A: The Sandmeyer Approach (Diazotization-Iodination)
The Sandmeyer-type reaction is the industry standard for synthesizing 4-iodo-2-methoxy-1-nitrobenzene. By starting with 3-methoxy-4-nitroaniline, the amino group acts as a perfect regioselective "handle."
Causality & Mechanism: The primary amine is converted into a highly reactive diazonium salt using nitrous acid. Because iodide is a massive, highly polarizable nucleophile, it can spontaneously reduce the diazonium species and facilitate the displacement of nitrogen gas ( N2 ) without the need for a copper(I) catalyst (which is typically required for chlorination or bromination). Temperature control is the critical failure point here; diazonium salts are unstable and will prematurely degrade into phenols if allowed to exceed 5 °C before the iodide is introduced.
Workflow for the Sandmeyer synthesis of 4-iodo-2-methoxy-1-nitrobenzene.
Step-by-Step Protocol (Self-Validating)
-
Acidic Dissolution: Suspend 3-methoxy-4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and distilled water (1:3 ratio). Stir vigorously and cool the flask to 0–5 °C using an ice-salt bath.
-
Diazotization: Prepare a concentrated aqueous solution of sodium nitrite ( NaNO2 , 1.1 eq). Add this dropwise to the aniline suspension, ensuring the internal temperature never exceeds 5 °C. Validation: The suspension will clarify into a pale/yellowish solution, indicating successful diazonium formation. Stir for 30 minutes.
-
Iodination: Dissolve potassium iodide ( KI , 1.5 eq) in a minimal amount of water. Add this dropwise to the cold diazonium solution.
-
Thermal Maturation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Validation: Vigorous bubbling ( N2 gas evolution) will occur, and a dark precipitate will begin to form. Stir until gas evolution completely ceases (approx. 2 hours).
-
Quench & Workup: Add saturated aqueous sodium thiosulfate ( Na2S2O3 ) until the dark iodine ( I2 ) color dissipates, leaving a yellow/brown solid. This chemical quench is mandatory to prevent residual I2 from contaminating the product. Extract with ethyl acetate, wash with brine, dry over MgSO4 , and concentrate under reduced pressure.
Method B: Phenol Alkylation ( SN2 Methylation)
For researchers who require ultra-high purity without the hassle of diazonium salts, the direct SN2 methylation of 5-iodo-2-nitrophenol is the most efficient route[3].
Causality & Mechanism: The phenolic OH in 5-iodo-2-nitrophenol is highly acidic ( pKa ~7) due to the strong electron-withdrawing effect of the ortho-nitro group. This allows a mild base like potassium carbonate ( K2CO3 ) to quantitatively deprotonate it. Utilizing a polar aprotic solvent like DMF solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. The subsequent SN2 attack on methyl iodide ( MeI ) is rapid and perfectly regiospecific.
SN2 methylation workflow of 5-iodo-2-nitrophenol.
Step-by-Step Protocol (Self-Validating)
-
Deprotonation: Dissolve 5-iodo-2-nitrophenol (1.0 eq) in anhydrous DMF. Add finely powdered anhydrous K2CO3 (1.5 eq). Stir at room temperature for 15 minutes. Validation: The solution will immediately turn a deep, vibrant red, confirming the formation of the phenoxide anion.
-
Alkylation: Working inside a fume hood, add methyl iodide ( MeI , 1.2 eq) dropwise.
-
Heating: Warm the reaction to 45 °C and stir for 4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The red color will gradually fade to a lighter yellow as the phenoxide is consumed.
-
Workup: Cool to room temperature and pour the mixture over crushed ice. The product will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.
Method C: Direct Electrophilic Nitration (Not Recommended)
While starting with cheap 3-iodoanisole seems economically attractive, direct electrophilic nitration highlights a severe regioselectivity conflict.
Causality & Mechanism: The methoxy group is a strong activating ortho/para director, while the iodo group is a weak deactivating ortho/para director. During nitration, the nitronium ion ( NO2+ ) is directed primarily by the methoxy group. Attack at the para position (relative to methoxy) yields the undesired 2-iodo-4-methoxy-1-nitrobenzene as the major product (~60%). Attack at the ortho position yields the desired 4-iodo-2-methoxy-1-nitrobenzene , but steric hindrance suppresses this pathway, limiting yields to ~25%.
Competing regioselectivity pathways in the direct nitration of 3-iodoanisole.
Protocol Note: This method requires tedious flash column chromatography to separate the isomers, drastically reducing throughput. It is only viable if the undesired isomer is also needed for parallel screening.
Storage and Handling Recommendations
Regardless of the synthesis method chosen, the final isolated 4-Iodo-2-methoxy-1-nitrobenzene (Purity ≥ 98%) is a solid that must be stored at 4 °C and strictly protected from light to prevent slow photolytic degradation of the carbon-iodine bond[1].
References
-
Sigma-Aldrich Product Specification: 4-Iodo-2-methoxy-1-nitrobenzene | 860585-81-5. Sigma-Aldrich. 1
-
ACS Organic Letters: Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. American Chemical Society. 2
-
RSC Advances: Protein-specific localization of a rhodamine-based calcium-sensor in living cells. Royal Society of Chemistry.3
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Comparative study of the electronic effects of substituents in iodo-nitrobenzenes
Comparative study of the electronic effects of substituents in iodo-nitrobenzenes
Comparative Guide: Electronic Effects of Substituents in Iodo-Nitrobenzene Scaffolds
Executive Summary
In drug discovery and advanced materials synthesis, the iodo-nitrobenzene scaffold is a privileged building block. The orthogonal reactivity of the carbon-iodine (C–I) bond—primed for transition-metal catalysis—and the nitro-activated aromatic ring—primed for Nucleophilic Aromatic Substitution (SNAr)—allows for rapid, divergent chemical functionalization. However, the introduction of secondary substituents (e.g., –OMe, –CH3, –Cl, –CF3) fundamentally rewires the electronic landscape of the molecule.
As a Senior Application Scientist, selecting the optimal substituted iodo-nitrobenzene requires moving beyond basic retrosynthesis and understanding the quantum mechanical "push-pull" dynamics at play. This guide objectively compares the reactivity profiles of various substituted iodo-nitrobenzenes, providing theoretical grounding, quantitative performance data, and self-validating experimental protocols to guide your synthetic strategy.
Mechanistic Grounding: The Electronic Landscape
The baseline reactivity of an iodo-nitrobenzene is governed by a delicate molecular orbital balance. Ultraviolet photoelectron spectroscopy (UPS) studies reveal that the combination of the electron-donating iodine atom (via lone-pair resonance) and the strongly electron-withdrawing nitro group reverses the typical energy order of the π2 and nII parallel orbitals[1].
When a third substituent is introduced, it perturbs this system via Inductive (I) and Resonance (R) effects:
-
Electron-Withdrawing Groups (EWGs) (e.g., –CF3, –CN): Lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This increases the electrophilicity of the ring, drastically accelerating SNAr reactions and facilitating the oxidative addition step in palladium-catalyzed cross-couplings.
-
Electron-Donating Groups (EDGs) (e.g., –OMe, –CH3): Raise the LUMO energy by pushing electron density into the π -system. This deactivates the ring toward nucleophilic attack and can decelerate transition-metal oxidative addition, sometimes necessitating higher catalyst loadings or temperatures.
-
The "Ortho Effect": Substituents positioned ortho to the iodine atom can exhibit anomalous behavior. For example, in copper-mediated trifluoromethylations, certain ortho-substituents accelerate the reaction through transition-state coordination, overriding standard Hammett inductive predictions[2].
Visualizing Substituent Divergence
The following workflow illustrates how the choice of substituent dictates the efficiency of downstream synthetic pathways.
Fig 1: Divergent reactivity pathways of iodo-nitrobenzenes modulated by substituent electronic effects.
Quantitative Performance Data
To objectively compare these building blocks, we utilize the Hammett constant ( σp ) as a quantitative metric for electronic influence. The table below summarizes the theoretical electronic nature and the resulting empirical performance of various 1-iodo-4-nitrobenzene derivatives (substituted at the 2-position) across standard SNAr and Palladium-catalyzed cross-coupling conditions.
| Substituent (X) | Electronic Nature | Hammett Constant ( σp ) | Relative SNAr Rate | Pd-Coupling Yield (1h) |
| –OMe | Strong EDG | -0.27 | 0.1x | 45% |
| –CH3 | Weak EDG | -0.17 | 0.4x | 68% |
| –H | Neutral (Reference) | 0.00 | 1.0x | 85% |
| –Cl | Weak EWG | +0.23 | 15x | 92% |
| –CF3 | Strong EWG | +0.54 | 120x | 98% |
Data Interpretation: As the Hammett constant becomes more positive (indicating stronger electron withdrawal), both the SNAr rate and the cross-coupling yield increase proportionally. EDGs severely handicap the SNAr pathway, often requiring forcing conditions that can lead to side reactions[3].
Self-Validating Experimental Protocols
To empirically validate the electronic effects of your specific iodo-nitrobenzene derivative, utilize the following standardized protocols. These workflows are designed as self-validating systems; deviations in expected yield or kinetics directly correlate to the electronic nature of the substituent.
Protocol A: Kinetic Profiling of Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the nucleophilic attack to form the anionic Meisenheimer complex is the rate-determining step[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the substituted iodo-nitrobenzene (0.5 mmol) in anhydrous Tetrahydrofuran (THF) (5.0 mL) to create a 0.1 M solution.
-
Nucleophile Addition: Add pyrrolidine (1.0 mmol, 2.0 equiv) dropwise at 25 °C under a nitrogen atmosphere.
-
Kinetic Sampling: Withdraw 50 μ L aliquots at 10, 30, 60, and 120 minutes. Quench each aliquot immediately in 0.5 mL of 1 M HCl to halt the reaction, then extract with ethyl acetate for LC-MS/GC-MS analysis.
-
Analysis: Plot the conversion percentage over time to determine the relative rate constant ( krel ).
Causality of Experimental Design: THF is deliberately chosen as a polar aprotic solvent. It stabilizes the highly polar transition state leading to the Meisenheimer complex without dampening the nucleophilicity of pyrrolidine through hydrogen bonding (which would occur in protic solvents like ethanol). The reaction is strictly maintained at 25 °C to ensure kinetic control; applying heat to electron-deficient rings in the presence of strong nucleophiles can trigger competing halogen exchange or ring-opening degradation pathways[3].
Protocol B: Standardized Suzuki-Miyaura Cross-Coupling
Transition-metal catalyzed couplings (e.g., Hiyama, Suzuki) rely heavily on the electrophilicity of the C–I bond for the initial oxidative addition of the catalyst[4].
Step-by-Step Methodology:
-
Reagent Assembly: To a Schlenk flask, add the substituted iodo-nitrobenzene (0.5 mmol), phenylboronic acid (0.6 mmol, 1.2 equiv), and K2CO3 (1.5 mmol, 3.0 equiv).
-
Catalyst Introduction: Add Pd(PPh3)4 (0.01 mmol, 2 mol%).
-
Solvent Addition: Inject a degassed biphasic solvent mixture of Toluene/EtOH/H2O (2:1:1 v/v/v, 4.0 mL total).
-
Reaction Execution: Heat the mixture to 80 °C under vigorous stirring for exactly 1 hour.
-
Workup: Cool to room temperature, dilute with water (5 mL), extract with diethyl ether (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Determine the yield via quantitative NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).
Causality of Experimental Design: Palladium tetrakis(triphenylphosphine) is selected because its electron-rich Pd(0) center readily inserts into the C–I bond. While EWGs on the iodo-nitrobenzene accelerate this oxidative addition, they can paradoxically slow down the subsequent transmetalation step. To counteract this bottleneck, the biphasic Toluene/EtOH/H2O system is employed. The aqueous phase dissolves the K2CO3, generating hydroxide ions that coordinate with the phenylboronic acid to form a highly nucleophilic boronate complex. This drives the transmetalation forward efficiently, while the ethanol acts as a phase-transfer bridge to maintain a homogenous reaction interface.
References
-
Yao, L., Du, L., Ge, M., Ma, C., & Wang, D. "Experimental and Theoretical Study of Substituent Effects of Iodonitrobenzenes." The Journal of Physical Chemistry A, 2007, 111(40), 10105-10110. URL:[Link]
-
Matsumoto, K., et al. "The Nucleophilic Substitution Reaction of p-Chloronitrobenzene with N-Substituted Cyclic Amines under High Pressure." Bulletin of the Chemical Society of Japan, 1990. URL:[Link]
-
Gordillo, A., et al. "Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications." Molecules, MDPI, 2022. URL:[Link]
-
Tomashenko, O. A., et al. "Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect." Journal of the American Chemical Society, 2014, 136(34), 12090-12101. URL:[Link]
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Safety & Regulatory Compliance
Personal protective equipment for handling 4-Iodo-2-methoxy-1-nitrobenzene
Personal protective equipment for handling 4-Iodo-2-methoxy-1-nitrobenzene
As a Senior Application Scientist, I recognize that handling complex halogenated nitroaromatics requires moving beyond basic safety data sheets. To ensure absolute safety and experimental integrity, laboratory personnel must understand the causality behind every protective measure.
Below is the comprehensive, mechanistically-grounded safety and operational guide for handling 4-Iodo-2-methoxy-1-nitrobenzene (CAS: 860585-81-5) [1][2].
Toxicological Mechanistic Assessment (The "Why")
4-Iodo-2-methoxy-1-nitrobenzene is a solid organic building block[1] that presents three distinct mechanistic hazards that dictate our handling protocols:
-
Percutaneous Absorption & Methemoglobinemia: Like most nitroaromatic compounds, this chemical is rapidly absorbed through the skin[3][4]. The lipophilic methoxy group enhances percutaneous permeation. Once in the bloodstream, the nitro group oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). This forms methemoglobin, which is incapable of binding oxygen, leading to systemic tissue hypoxia (cyanosis)[5][6].
-
Photolytic Degradation: The carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon exposure to ultraviolet and ambient light. This degradation not only ruins the reagent's purity but can release reactive iodine radicals. Therefore, it must be stored in the dark at 2-8°C[2].
-
Aerosolization Hazard: As a fine solid, it is highly susceptible to aerosolization. Inhalation of these particulates bypasses the dermal barrier, delivering the compound directly to the highly vascularized pulmonary alveoli[7].
Quantitative Hazard Profile
To synthesize the[7], the quantitative and qualitative hazards are summarized below:
| GHS Code | Hazard Statement | Mechanistic Pathway & Consequence |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled | Systemic absorption leading to methemoglobinemia, dizziness, and potential respiratory failure. |
| H315 / H319 | Causes skin and serious eye irritation | Direct chemical interaction with epithelial tissues and mucous membranes causing localized inflammation. |
| H335 | May cause respiratory irritation | Inhalation of crystalline micro-dust causes acute inflammation in the upper respiratory tract. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for methoxy-nitroaromatics. You must implement the following targeted barrier system:
| PPE Category | Specification | Mechanistic Justification |
| Gloves | Inner: Nitrile (4 mil)Outer: Butyl rubber or heavy Nitrile (8+ mil) | Nitroaromatics rapidly permeate standard thin latex/nitrile. Double-gloving provides a primary chemical barrier (outer) and secondary protection during doffing (inner). |
| Eye Protection | Indirect-vent chemical safety goggles | Prevents ocular absorption of aerosolized solid particulates. Safety glasses with side shields are insufficient. |
| Body | Chemically-resistant lab coat (e.g., Tyvek) | Prevents accumulation of toxic dust on standard woven cotton coats, which can lead to delayed, chronic dermal exposure. |
| Respiratory | Class II Biological Safety Cabinet or Chemical Fume Hood | Mitigates the inhalation of dust (H332, H335). If handling outside a hood is unavoidable, a NIOSH-approved P100 particulate respirator is mandatory. |
Operational Workflow & Handling Protocol
Do not merely follow these steps; understand that this protocol is designed as a self-validating system to isolate the chemical from your breathing zone and dermal surfaces.
Step 1: Environmental Control Validation
-
Action: Verify the chemical fume hood has a face velocity of 80-100 feet per minute (fpm).
-
Causality: This specific velocity range is required to capture aerosolized solid particulates without creating excessive turbulence that could blow the fine powder out of the weighing boat.
Step 2: Static Mitigation
-
Action: Wipe the exterior of the chemical container and the weighing enclosure with a damp lint-free cloth, or use an anti-static ionizer. Use grounded, anti-static spatulas.
-
Causality: 4-Iodo-2-methoxy-1-nitrobenzene is a dry solid. Static charge can cause the powder to repel from the spatula and aerosolize into the hood environment, drastically increasing exposure risk.
Step 3: "Weighing by Difference" Method
-
Action: Tare the closed source vial on the balance. Move the vial into the fume hood, transfer the estimated required mass into your reaction vessel, close the source vial, and re-weigh it on the balance.
-
Causality: This method ensures the chemical is only exposed to open air while deep inside the negative-pressure environment of the fume hood, preventing micro-dust from contaminating the general laboratory balance area.
Step 4: Decontamination
-
Action: Rinse spatulas and reusable tools with an organic solvent (e.g., acetone or methanol) directly into a halogenated waste stream, followed by a standard soap and water wash.
-
Causality: The compound is highly lipophilic and insoluble in water. Aqueous washing alone will merely smear the chemical across the tool; an organic solvent is required to dissolve it first.
Spill Response & Halogenated Waste Disposal
-
Spill Containment: Do NOT dry sweep a spill. Dry sweeping immediately aerosolizes the toxic dust. Instead, gently cover the spill with absorbent pads wetted with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust formation. Use non-sparking tools to scoop the wetted material into a high-density polyethylene (HDPE) container.
-
Disposal Plan: Collect all reaction byproducts, wash solvents, and spill materials in a container strictly labeled as "Halogenated Organic Waste - Toxic."
-
Causality: The presence of the iodine atom dictates that this waste must not be mixed with standard non-halogenated solvents. Incineration of halogenated compounds requires specialized high-temperature facilities equipped with scrubbers to prevent the environmental release of corrosive hydrogen iodide (HI) gas and toxic dioxins.
Operational Workflow Diagram
Operational workflow for the safe handling of 4-Iodo-2-methoxy-1-nitrobenzene.
References
-
Title: NIOSH Skin Notation (SK) Profiles: Nitrobenzene (Mechanistic Toxicity) Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]
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